Chemoselective Synthesis of 3-Amino-4-methylbenzamide from 3-Amino-4-methylbenzoic Acid: A Technical Guide
Executive Summary The synthesis of 3-amino-4-methylbenzamide (CAS: 19406-86-1) from 3-amino-4-methylbenzoic acid (AMBA) is a fundamental functional group transformation widely utilized in the pharmaceutical industry. Thi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of 3-amino-4-methylbenzamide (CAS: 19406-86-1) from 3-amino-4-methylbenzoic acid (AMBA) is a fundamental functional group transformation widely utilized in the pharmaceutical industry. This specific benzamide derivative serves as a critical bifunctional building block in the development of advanced therapeutics, particularly in the synthesis of heteroaryl compounds acting as ERK1/ERK2 and p38α MAP kinase inhibitors [1, 2].
Because the starting material possesses both a nucleophilic primary aromatic amine and an electrophilic-precursor carboxylic acid, synthesizing the primary amide requires strict chemoselectivity to avoid intermolecular self-condensation. This whitepaper details the mechanistic rationale, optimized protocols, and analytical checkpoints required to achieve high-yielding, chemoselective amidation without the need for transient protecting groups.
Mechanistic Rationale: The Chemoselectivity Challenge
The Pitfall of Harsh Activation
In standard carboxylic acid amidation, the acid is often converted to a highly reactive acyl chloride using thionyl chloride (SOCl
2
) or oxalyl chloride. However, applying this to 3-amino-4-methylbenzoic acid is synthetically disastrous. The unprotected aniline nitrogen will readily attack the highly electrophilic acyl chloride of a neighboring molecule, triggering uncontrolled polymerization and yielding insoluble polyamides [3].
Exploiting Nucleophilic Differentials
To achieve direct, protecting-group-free amidation, process chemists exploit the distinct nucleophilicity gap between the internal aniline and the external ammonia source [3].
Aniline Nucleophilicity: The lone pair on the 3-amino group is delocalized into the aromatic
π
-system, significantly reducing its nucleophilicity (conjugate acid pK
a≈
4.5).
Ammonia Nucleophilicity: Aliphatic ammonia is highly localized and strongly nucleophilic (conjugate acid pK
a≈
9.2).
By utilizing mild peptide coupling reagents (such as EDC/HOBt or CDI), the carboxylic acid is converted into a moderately reactive intermediate (an active ester or acyl imidazole). These intermediates are electrophilic enough to be rapidly trapped by the highly nucleophilic ammonia, but stable enough to resist attack by the weaker aniline nucleophile, ensuring near-perfect chemoselectivity [2, 3].
Process Visualization
The following diagram illustrates the divergent kinetic pathways based on the chosen activation strategy.
Chemoselective amidation pathways for 3-amino-4-methylbenzamide synthesis.
Experimental Methodologies
Below are two field-proven, self-validating protocols for the chemoselective amidation of 3-amino-4-methylbenzoic acid.
Protocol A: EDC/HOBt-Mediated Amidation
This method utilizes standard carbodiimide chemistry, stabilized by 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization (though chirality is not a factor here, HOBt accelerates the aminolysis step) [2, 3].
Dissolution: Charge a flame-dried 100 mL round-bottom flask with 3-amino-4-methylbenzoic acid and DMF. Stir under an inert atmosphere (N
2
) until fully dissolved.
Activation: Cool the solution to 0 °C using an ice bath. Add HOBt, followed by EDC·HCl portionwise. Stir at 0 °C for 30–45 minutes to ensure complete formation of the HOBt active ester.
Amidation: Dropwise, add the 7N NH
3
in methanol solution. The excess ammonia acts as both the nucleophile and the base to neutralize the HCl salt of EDC.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
Validation Checkpoint: Monitor via TLC (Eluent: 10% MeOH in DCM). The starting material (R
f≈
0.2) should disappear, replaced by a new UV-active spot (R
f≈
0.6)[2].
Workup: Pour the mixture into ice-cold water (100 mL) to precipitate the product. If it does not precipitate, extract with Ethyl Acetate (3 × 50 mL).
Critical Causality Note:Do not wash the organic layer with strong aqueous acids (e.g., 1N HCl). The free aniline moiety is basic and will protonate, causing your target product to partition into the aqueous waste.
Wash the organic layer with saturated aqueous NaHCO
3
(to remove residual HOBt) and brine. Dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure to yield the solid product.
Protocol B: CDI-Mediated Direct Amidation
1,1'-Carbonyldiimidazole (CDI) is an excellent, atom-economical alternative that avoids the generation of urea byproducts (like those from EDC), producing only imidazole and CO
2
[3].
Step-by-Step Workflow:
Activation: Suspend 3-amino-4-methylbenzoic acid (1.0 equiv) in anhydrous THF (0.5 M concentration) at room temperature.
Gas Evolution: Add CDI (1.2 equiv) portionwise. Caution: Vigorous CO
2
evolution will occur. Stir for 2 hours at room temperature until gas evolution ceases, indicating the complete formation of the acyl imidazole intermediate.
Amidation: Add solid Ammonium Chloride (NH
4
Cl, 3.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) directly to the mixture.
Propagation: Stir aggressively at room temperature for 12 hours.
Workup: Concentrate the THF in vacuo. Redissolve the crude residue in EtOAc, wash with water and brine, dry, and evaporate. The byproduct (imidazole) is highly water-soluble and is easily removed during the aqueous wash.
Quantitative Data & Optimization
The following table summarizes the comparative efficiency of different activation strategies for this specific transformation.
Activation Strategy
Reagents Used
Chemoselectivity
Reaction Time
Typical Yield
Byproduct Removal
Carbodiimide
EDC·HCl, HOBt, NH
3
High (No polymerization)
12–16 h
80–85%
Aqueous NaHCO
3
wash removes HOBt; EDC urea is water-soluble.
Acyl Imidazole
CDI, NH
4
Cl, DIPEA
High (No polymerization)
10–14 h
75–82%
Imidazole is easily washed out with water.
Acid Chloride
SOCl
2
or (COCl)
2
, NH
3
Poor (Polyamide formation)
< 1 h
< 20%
N/A (Reaction fails due to uncontrolled self-condensation).
Boc-Protection
1. Boc
2
O 2. EDC 3. TFA
Perfect
48 h (3 steps)
65–70% (Overall)
Requires multiple purifications and hazardous TFA deprotection.
Table 1: Comparison of amidation strategies for 3-amino-4-methylbenzoic acid.
"Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a Clinical p38α MAP Kinase Inhibitor for the Treatment of Inflammatory Diseases", Journal of Medicinal Chemistry - ACS Publications.
"Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution", ACS Publications.
"Design, Synthesis, and Anti-inflammatory Properties of Orally Active 4-(Phenylamino)-pyrrolo[2,1-f][1,2,4]triazine p38α Mitogen-Activated Protein Kinase Inhibitors", Journal of Medicinal Chemistry - ACS Publications.
Exploratory
The Physicochemical Architecture of 3-Amino-4-methylbenzamide: A Technical Guide for Drug Development
Executive Summary In the landscape of targeted therapeutics, small-molecule intermediates dictate the pharmacokinetic and pharmacodynamic boundaries of final drug candidates. 3-Amino-4-methylbenzamide (CAS: 19406-86-1) h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of targeted therapeutics, small-molecule intermediates dictate the pharmacokinetic and pharmacodynamic boundaries of final drug candidates. 3-Amino-4-methylbenzamide (CAS: 19406-86-1) has emerged as a privileged building block, particularly in the synthesis of heteroaryl compounds such as p38 mitogen-activated protein (MAP) kinase and ERK1/ERK2 inhibitors[1][2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural utility, and step-by-step experimental workflows, designed for researchers engineering the next generation of kinase inhibitors.
Physicochemical Profiling and Molecular Dynamics
Understanding the baseline physicochemical properties of 3-amino-4-methylbenzamide is critical for predicting its behavior in both synthetic organic workflows and biological assays. The compound features an electron-donating amino group, a mildly electron-donating methyl group, and a hydrogen-bonding benzamide moiety.
Quantitative Data Summary
Property
Value
Causality / Impact on Drug Design
CAS Number
19406-86-1
Unique identifier for procurement and regulatory tracking[3].
Molecular Formula
C8H10N2O
Establishes a low molecular weight (150.18 g/mol ), ideal for fragment-based drug discovery (FBDD)[3].
Melting Point
127–131 °C
Indicates a stable crystalline lattice; useful for purity validation via differential scanning calorimetry (DSC)[1].
Density
~1.1392 g/cm³
Relevant for volumetric calculations in large-scale batch synthesis[1].
LogP (Partition Coefficient)
-0.2 (at 23 °C, pH 7.9)
The negative LogP denotes slight hydrophilicity. When appended to hydrophobic cores (e.g., triazines), it balances the overall lipophilicity of the drug candidate, enhancing oral bioavailability[1][4].
Solubility
DMSO (Sparingly), Methanol (Slightly)
Dictates solvent selection for in vitro assays. Stock solutions must be prepared in DMSO and serially diluted to prevent precipitation during cell-based assays[1].
In the context of anti-inflammatory drug development, 3-amino-4-methylbenzamide is frequently utilized to construct orally active triaminotriazine aniline amides[5].
The Causality of Structural Features:
The Amino Group (-NH2): Acts as a potent nucleophile. In synthetic pathways, it readily attacks electrophilic centers (such as the chlorine atoms on cyanuric chloride) via Nucleophilic Aromatic Substitution (SNAr)[5].
The Benzamide Moiety (-CONH2): Serves as a critical pharmacophore. X-ray crystallography of p38 MAP kinase inhibitors reveals that the benzamide group accesses the ATP-binding pocket of the kinase. It forms a crucial hydrogen bond network—often through a bridging water molecule—to the backbone NH of the Met109 residue in the kinase hinge region, locking the enzyme in an inactive state[5].
Synthetic Workflow Visualization
The following diagram maps the logical progression and thermodynamic control required to synthesize a p38 MAP kinase inhibitor intermediate using 3-amino-4-methylbenzamide.
Caption: Regioselective synthetic workflow of p38 MAP kinase inhibitors from 3-amino-4-methylbenzamide.
Experimental Workflows: Synthesis and Validation
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, emphasizing the why behind the how.
Protocol 1: Regioselective Synthesis of 3-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-4-methylbenzamide
This protocol details the first critical step in building a triaminotriazine scaffold, as adapted from established medicinal chemistry methodologies[5].
Step-by-Step Methodology:
Preparation: Dissolve 5.4 mmol of 3-amino-4-methylbenzamide in 20 mL of anhydrous acetone.
Causality: Acetone is chosen as a polar aprotic solvent that maintains the solubility of the starting materials while not interfering with the electrophile.
Thermal Regulation: Cool the solution to exactly 0 °C using an ice-water bath.
Causality: Cyanuric chloride possesses three highly reactive chlorine atoms. Maintaining 0 °C imposes strict kinetic control , ensuring that only one chlorine atom is displaced by the aniline nitrogen. Higher temperatures would lead to unwanted di- or tri-substitution[5].
Electrophilic Addition: Slowly add 1.0 g (5.4 mmol) of cyanuric chloride to the cooled solution. Stir at 0 °C for 2 hours, then allow the mixture to naturally warm to room temperature and stir for an additional 2 hours.
Controlled Quenching: Add approximately 10 mL of crushed ice directly to the reaction mixture.
Causality: Using crushed ice rather than liquid water prevents localized exothermic spikes during the quench. This thermal management prevents the degradation of the newly formed intermediate and forces the product to precipitate out of the solution[5].
Isolation: Collect the resulting white solid via vacuum filtration. Wash the filter cake with cold deionized water (3 × 10 mL) to remove unreacted polar byproducts, and dry in vacuo to afford the intermediate (typical yield: ~89%)[5].
Before advancing to biological assays, the intermediate must be validated.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of HPLC-grade Methanol.
Self-Validating Step (The Blank & Standard): Run a blank injection (pure Methanol) to establish a stable baseline. Next, run a standard injection of pure 3-amino-4-methylbenzamide.
Causality: This proves that any peaks observed in the product run are not solvent artifacts and confirms the exact retention time (tR) of unreacted starting material.
Chromatography: Inject the product sample using a C18 reverse-phase column. Elute with a gradient of Water/Acetonitrile (containing 0.1% TFA).
Analysis: The target monosubstituted intermediate should elute at approximately tR = 2.89 min[5]. If a peak appears at the retention time of the 3-AMB standard, the reaction did not reach completion, and the batch must be recrystallized.
Safety, Handling, and Storage Protocols
As an active pharmaceutical intermediate, 3-amino-4-methylbenzamide requires strict handling protocols dictated by its GHS classification[1].
Handling Causality: Due to its particulate nature as a crystalline powder, inhalation of dust can irritate the respiratory tract. Weighing and transfer must be conducted within a Class II biological safety cabinet or a localized fume hood[4].
Storage: Store in a tightly sealed container at 2–8 °C (refrigerated) under an inert atmosphere (e.g., Argon or Nitrogen)[1][6].
Causality: The amino group is susceptible to slow oxidation upon prolonged exposure to atmospheric oxygen and ambient light, which can lead to the formation of dark-colored azo or nitroso impurities that interfere with downstream UV-Vis or fluorescence-based biological assays.
The Strategic Utilization of 3-Amino-4-methylbenzamide in Medicinal Chemistry: A Technical Guide to Kinase and Helicase Inhibitor Design
Executive Summary In modern drug discovery, the selection of privileged building blocks is paramount to navigating the complex multi-parameter optimization required for clinical candidates. 3-Amino-4-methylbenzamide (CAS...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the selection of privileged building blocks is paramount to navigating the complex multi-parameter optimization required for clinical candidates. 3-Amino-4-methylbenzamide (CAS 19406-86-1) has emerged as a highly versatile pharmacophore intermediate[1]. While structurally simple, its unique combination of a nucleophilic aniline, a sterically demanding methyl group, and an adaptable hydrogen-bonding benzamide moiety makes it a critical component in the synthesis of highly selective targeted therapies[2]. This whitepaper explores the chemical causality behind its utility, focusing on its two most prominent applications: the development of p38α MAP kinase inhibitors for inflammatory diseases and the design of allosteric Bloom syndrome protein (BLM) helicase inhibitors for oncology.
Pharmacophore Profiling & Chemical Causality
As application scientists, we do not select intermediates arbitrarily; every functional group must serve a distinct mechanistic purpose. The utility of 3-amino-4-methylbenzamide is driven by three distinct structural features:
The Aniline Amine (-NH₂): Positioned at the 3-carbon, this primary amine acts as a highly reactive nucleophile. It facilitates straightforward nucleophilic aromatic substitution (S_NAr) or Buchwald-Hartwig amination onto electron-deficient heterocyclic cores, such as triazines, pyrimidines, or pyrrolotriazines[3],[4].
The 4-Methyl Group (-CH₃): This is not merely a placeholder; it introduces critical steric constraints. When the aniline nitrogen binds to a rigid core heterocycle, the adjacent methyl group forces the benzamide ring out of coplanarity. This specific dihedral twist is thermodynamically required to optimally project the molecule into the hydrophobic pockets adjacent to the ATP-binding hinge region of kinases[5],[6].
The Benzamide Moiety (-CONH₂): Located at the 1-position, this group serves as a bidentate hydrogen bond donor/acceptor. Derivatization of this amide (e.g., N-methoxy or N-cyclopropyl) fine-tunes the hydrogen bonding network. For instance, replacing an N-methoxy group with an N-cyclopropyl group leverages the sp²-like character of the cyclopropyl ring to enhance the H-bonding strength of the amide NH, drastically improving cellular permeability and target affinity[5].
p38α MAP kinase is a central regulator of pro-inflammatory cytokines, including tumor necrosis factor alpha (TNF-α) and interleukin-1β (IL-1β)[5]. Overactive p38α signaling is a primary driver of rheumatoid arthritis and other acute inflammatory diseases[5].
The 3-amino-4-methylbenzamide motif is foundational to several classes of p38α inhibitors, including triaminotriazines[3], 5-cyanopyrimidines[4], and pyrrolo[2,1-f][1,2,4]triazines[6]. In the pyrrolotriazine series, the orientation of the benzamide group near the Met109 residue of the kinase hinge region is critical for binding affinity[6]. The clinical candidate BMS-582949 was discovered by rationally substituting the N-methoxy group of early candidates with an N-cyclopropyl group on the 3-amino-4-methylbenzamide core, yielding a highly selective inhibitor with robust in vivo efficacy[5].
Fig 1. p38α MAPK signaling pathway and targeted inhibition by benzamide derivatives.
Application II: Allosteric Inhibitors of BLM Helicase (Oncology)
Beyond kinases, 3-amino-4-methylbenzamide derivatives have recently broken ground in the field of DNA repair. Bloom syndrome protein (BLM) is a RECQ-family helicase responsible for unwinding complex DNA structures like Holliday junctions[7]. Because BLM is implicated in the toleration of microsatellite instability, it is a highly promising target for synthetic lethality in cancers exhibiting DNA damage response defects[8],[7].
Historically, helicase inhibitors have suffered from poor specificity due to highly conserved ATP-binding sites. However, derivatives synthesized from 3-amino-4-methylbenzamide act as highly specific allosteric inhibitors[9]. Crystallographic analysis reveals that these compounds bind to a newly identified interdomain interface, allosterically trapping a DNA-bound translocation intermediate of the helicase[9],[7]. This traps highly cytotoxic BLM-DNA complexes, leading to targeted cancer cell death[9].
Fig 2. Screening workflow for allosteric trapping of BLM helicase using benzamide derivatives.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols incorporate built-in causality checks and validation steps.
Protocol A: S_NAr Coupling of 3-Amino-4-methylbenzamide to a Triazine Core
This protocol details the synthesis of 3-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-N-methoxy-4-methylbenzamide, a common intermediate for p38α inhibitors[3].
Preparation: Dissolve 3-amino-N-methoxy-4-methylbenzamide (5.4 mmol) in 20 mL of anhydrous acetone. Chill the solution to exactly 0 °C using an ice bath[3].
Reagent Addition: Slowly add 1.0 g (5.4 mmol) of cyanuric chloride.
Causality Check: Cyanuric chloride possesses three reactive chlorines. The first substitution is highly exothermic. Maintaining 0 °C is a critical thermodynamic control step that prevents the second chlorine from reacting, ensuring strictly mono-substituted products[3].
Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature for an additional 2 hours[3].
Quenching & Isolation: Add ~10 mL of crushed ice to quench the reaction. Isolate the resulting white solid via vacuum filtration and wash with water (3 × 10 mL)[3].
Self-Validation (Analytical): Analyze the crude product via HPLC and LCMS. A successful reaction will yield a single major peak (target t_R ~2.43 min, >95% purity) with an m/z corresponding to the mono-substituted mass [M + H]+[3]. Do not proceed to subsequent aminations if di-substitution is detected.
Protocol B: Fluorescence-Based DNA Unwinding Assay for BLM Helicase
This assay validates the allosteric trapping mechanism of benzamide-derived BLM inhibitors[9].
Substrate Preparation: Prepare a 20-base single-stranded oligonucleotide labeled with a fluorophore-quencher pair.
Incubation: Incubate recombinant human BLM-HD with the DNA substrate, ATP, and varying concentrations of the synthesized 3-amino-4-methylbenzamide derivative[9].
Fluorescence Measurement: Measure fluorescence over time. Active BLM unwinds the DNA, separating the fluorophore from the quencher and increasing the signal. Inhibitors will suppress this signal[9].
Data Fitting: Fit the dose-response curves using a four-parameter, log(inhibitor) vs. response model with variable slope to calculate precise IC₅₀ values[9].
Self-Validation (Orthogonal Assay): To ensure the inhibitor is not simply denaturing the enzyme, run a parallel malachite-green end-point assay to measure inorganic phosphate release (ATP turnover)[9]. If ATP turnover remains stimulated by ssDNA while unwinding is blocked, you have successfully validated the allosteric trapping mechanism rather than non-specific denaturation[9].
Quantitative Data Summary
The table below summarizes the structure-activity relationship (SAR) data across different drug classes utilizing the 3-amino-4-methylbenzamide pharmacophore.
The Discovery of Orally Active Triaminotriazine Aniline Amides as Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry (ACS).[Link]
Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a Clinical p38α MAP Kinase Inhibitor for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry (ACS).[Link]
Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein. ResearchGate.[Link]
5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. Journal of Medicinal Chemistry (ACS).[Link]
Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein. PMC (NIH).[Link]
Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein. eLife.[Link]
Design, Synthesis, and Anti-inflammatory Properties of Orally Active 4-(Phenylamino)-pyrrolo[2,1-f][1,2,4]triazine p38α Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry (ACS).[Link]
synthesis of N-substituted 3-amino-4-methylbenzamide derivatives
Application Note: Synthesis and Optimization of N-Substituted 3-Amino-4-methylbenzamide Derivatives Executive Summary & Medicinal Chemistry Context The 3-amino-4-methylbenzamide motif is a privileged pharmacophore in mod...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Optimization of N-Substituted 3-Amino-4-methylbenzamide Derivatives
Executive Summary & Medicinal Chemistry Context
The 3-amino-4-methylbenzamide motif is a privileged pharmacophore in modern drug discovery. It serves as a critical hinge-binding or allosteric-pocket-binding moiety in several kinase inhibitors. Most notably, this scaffold is foundational to the Bcr-Abl inhibitor Nilotinib[1] and highly selective p38α MAP kinase inhibitors such as the clinical candidate BMS-582949[2]. This application note provides drug development professionals with self-validating synthetic protocols and the structure-activity relationship (SAR) logic required to successfully derivatize this scaffold.
Rational Design and Structure-Activity Relationship (SAR) Logic
The choice of the N-substituent on the benzamide directly dictates the molecule's hydrogen-bonding network within the kinase binding pocket. During the optimization of pyrrolo[1,2-f][1,2,4]triazine-based p38α inhibitors, researchers discovered that replacing an N-methoxy group with an N-cyclopropyl group dramatically enhanced target affinity[3].
Causality of Substitution: The N-methoxy oxygen is electron-withdrawing, which theoretically makes the amide NH a good hydrogen bond donor. However, the sp²-like character of the cyclopropyl group restricts the conformational flexibility of the amide bond and optimally positions the NH to act as a superior hydrogen bond donor to the kinase hinge region, yielding single-digit nanomolar IC₅₀ values[2].
Caption: Rational design of p38α inhibitors via N-cyclopropyl substitution.
Synthetic Strategies: Causality and Route Selection
Synthesizing N-substituted 3-amino-4-methylbenzamides relies on two primary, self-validating pathways. The selection between them depends on the steric hindrance of the target amine and the scalability requirements.
Route A: Acyl Chloride Amidation & Nitro Reduction. Starting from 3-nitro-4-methylbenzoyl chloride, this route is highly scalable and avoids expensive coupling reagents. It is the preferred method for simple aliphatic amines (e.g., methylamine, cyclopropylamine)[4]. The self-validating nature of this route lies in the distinct polarity shift during the nitro-to-amine reduction, which is easily monitored via TLC or LC-MS.
Route B: Direct Amide Coupling. Starting from 3-amino-4-methylbenzoic acid, this route utilizes uronium-based coupling agents like HATU[5]. It is favored when the target amine is sterically hindered or when the molecule contains functional groups sensitive to the reductive conditions of Route A. HATU is chosen over EDC/HOBt for complex amines due to its superior ability to stabilize the active ester intermediate, preventing premature hydrolysis.
Caption: Divergent synthetic pathways for N-substituted 3-amino-4-methylbenzamides.
Detailed Experimental Protocols
Protocol A: Synthesis of N-Cyclopropyl-3-amino-4-methylbenzamide (Acyl Chloride Route)
This protocol is optimized for scalability and high atom economy[6].
Step 1: Amidation (Synthesis of N-Cyclopropyl-3-nitro-4-methylbenzamide)
Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 3-nitro-4-methylbenzoyl chloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.2 eq). Causality: DIPEA acts as a non-nucleophilic base to quench the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine.
Amine Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add cyclopropylamine (1.2 eq). Causality: Cooling prevents exothermic side reactions and minimizes the formation of bis-acylated byproducts.
Reaction & Validation: Stir the reaction mixture for 2 hours, allowing it to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 1:1). The acyl chloride spot (UV active, high Rf) should completely convert to the amide spot (lower Rf).
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1N HCl (to remove unreacted amine and DIPEA), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a solid.
Step 2: Nitro Reduction (Synthesis of Target Amine)
Preparation: Dissolve the intermediate from Step 1 in HPLC-grade Methanol (0.1 M).
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Safety Note: Pd/C is pyrophoric; add under a blanket of argon.
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 12 hours.
Validation: Monitor by LC-MS. The mass should shift from [M+H]⁺ to [M-29]⁺ (loss of two oxygens, gain of two protons).
Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol. Concentrate the filtrate in vacuo to afford N-cyclopropyl-3-amino-4-methylbenzamide.
Protocol B: Synthesis of N-(Pyridin-3-ylmethyl)-3-amino-4-methylbenzamide (Direct Coupling Route)
This protocol is optimized for complex amines where acyl chlorides are unstable[5].
Activation: Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DCM/DMF (4:1, 0.1 M). Stir for 15 minutes. Causality: HATU rapidly forms an active HOAt ester. The brief pre-activation ensures complete conversion of the carboxylic acid before the amine is introduced.
Coupling: Add triethylamine (TEA, 3.0 eq) and pyridin-3-ylmethanamine (1.5 eq). Stir at room temperature overnight.
Workup & Validation: Add water and stir vigorously for 10 minutes to precipitate the product. Collect the solid by filtration. If the product remains in solution, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry, and concentrate. Purify via flash chromatography if necessary.
Quantitative Data Presentation
The following table summarizes the comparative metrics of the synthesized derivatives based on the chosen synthetic route and N-substituent.
[2],[3] Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a Clinical p38α MAP Kinase Inhibitor for the Treatment of Inflammatory Diseases | Journal of Medicinal Chemistry - ACS Publications.
URL:
[5] Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site | Journal of Medicinal Chemistry - ACS Publications.
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[4],[6] Pyrrolo-triazine compounds useful as kinase inhibitors | European Patent Office - EP 2289894 A2.
URL:
Application Note: 3-Amino-4-methylbenzamide as a Strategic Building Block in Medicinal Chemistry and Organic Synthesis
Introduction & Chemical Profiling In modern organic synthesis and drug development, the selection of bifunctional building blocks is critical for the rapid assembly of complex pharmacophores. 3-Amino-4-methylbenzamide (C...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Profiling
In modern organic synthesis and drug development, the selection of bifunctional building blocks is critical for the rapid assembly of complex pharmacophores. 3-Amino-4-methylbenzamide (CAS: 19406-86-1) has emerged as a highly versatile intermediate, particularly in the synthesis of heteroaryl kinase inhibitors[1].
The utility of this molecule stems from its dual functionality:
Nucleophilic Aniline Core: The primary amine at the 3-position is highly reactive toward electrophilic aromatic substitution (
SNAr
), allowing it to be seamlessly grafted onto heteroaromatic scaffolds such as triazines and pyrimidines[2].
Hydrogen-Bonding Pharmacophore: The primary amide group serves as a potent hydrogen-bond donor and acceptor. In medicinal chemistry, this moiety is frequently utilized to anchor small molecules within the ATP-binding pocket of target kinases[1].
Steric/Hydrophobic Modulator: The 4-methyl group provides essential steric bulk and hydrophobic interactions, which dictate the conformational orientation of the molecule when bound to a biological target[2].
Mechanistic Role in Drug Development
The most prominent application of 3-amino-4-methylbenzamide is in the development of p38 Mitogen-Activated Protein (MAP) Kinase inhibitors [2]. p38 MAP kinase is a critical node in the cellular response to stress and pro-inflammatory cytokines. By integrating 3-amino-4-methylbenzamide into a heteroaromatic core, researchers can create ATP-competitive inhibitors that effectively block this pathway.
Causality in Design: The benzamide moiety forms critical bidentate hydrogen bonds with the hinge region of the kinase. Meanwhile, the methyl group forces the aromatic ring into a specific dihedral angle relative to the core scaffold, maximizing van der Waals interactions within the hydrophobic pocket[2].
Caption: p38 MAPK signaling pathway and targeted inhibition by 3-amino-4-methylbenzamide derivatives.
Synthetic Workflows & Methodologies
The integration of 3-amino-4-methylbenzamide into drug scaffolds typically proceeds via sequential
SNAr
reactions. Below are two field-proven protocols demonstrating its reactivity with different electrophilic cores.
Caption: Synthetic workflow for triaminotriazine kinase inhibitors via sequential SNAr reactions.
Protocol A: Synthesis of 3-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-4-methylbenzamide
This protocol describes the mono-substitution of highly reactive cyanuric chloride to form a foundational intermediate for triaminotriazine-based inhibitors[2].
Dissolution: Dissolve 3-amino-4-methylbenzamide (5.4 mmol) in acetone (20 mL) and cool the system to 0 °C.
Causality: Acetone serves as a polar aprotic solvent that fully solubilizes the starting materials while remaining miscible with water for the later precipitation step. The 0 °C temperature is critical to prevent poly-substitution on the highly reactive cyanuric chloride[2].
Electrophile Addition: Slowly add cyanuric chloride (1.0 g, 5.4 mmol) to the chilled solution.
Causality: Strict stoichiometric control (1:1 ratio) combined with thermal suppression ensures that the
SNAr
reaction halts exactly at mono-substitution, leveraging the stepwise deactivation of the triazine ring as chlorine atoms are replaced[2].
Reaction Propagation: Stir the mixture at 0 °C for 2 h, then allow it to warm to room temperature (RT) for an additional 2 h.
Causality: The initial cold phase establishes the mono-substituted intermediate. Warming to RT ensures the reaction goes to completion without providing enough thermal energy to trigger a second substitution[2].
Quenching and Precipitation: Add crushed ice (~10 mL) and allow the mixture to warm to RT over 1 h.
Causality: Ice water quenches any unreacted electrophilic species and drastically reduces the solubility of the product, driving crystallization[2].
Isolation & Self-Validation: Collect the resulting white solid by vacuum filtration and wash with water (3 × 10 mL).
Validation Check: Analyze the crude solid via HPLC and LCMS. The expected retention time (
tR
) is 2.89 min with a target purity of >92%. The mass spectrum must confirm the
[M+H]+
peak at m/z 298.05[2].
Protocol B: Synthesis of 3-(5-Cyano-6-(methylthio)pyrimidin-4-ylamino)-4-methylbenzamide
Unlike triazines, pyrimidine cores are less electrophilic and require thermal activation and basic conditions to drive the substitution[3].
Reagent Mixing: Combine 5-cyano-4,6-dichloro-2-methylthiopyrimidine (9.21 mmol), 3-amino-4-methylbenzamide hydrochloride (13.2 mmol), and N,N-diisopropylethylamine (DIPEA, 13.2 mmol) in DMF (15 mL).
Causality: DIPEA (Hünig's base) is essential to neutralize the hydrochloride salt of the benzamide, liberating the free nucleophilic amine. It also acts as an acid scavenger for the HCl generated during the
SNAr
reaction, preventing the protonation of the aniline and driving the reaction forward[3].
Thermal Activation: Heat the mixture at 65 °C for 5 h.
Causality: The pyrimidine core requires thermal activation to overcome the activation energy barrier. DMF is chosen for its high boiling point and excellent solvating power for polar intermediates[3].
Aqueous Quench and pH Adjustment: Cool to RT, pour into water (150 mL), and basify with saturated
NaHCO3
to pH 9.
Causality: The basic aqueous quench neutralizes any residual acid and ensures the product remains in its un-ionized, lipophilic free-base form, which is crucial for the subsequent extraction[3].
Extraction and Purification: Extract with ethyl acetate (4 × 80 mL). Wash the combined organic layers with water and brine, dry over anhydrous
MgSO4
, and concentrate under vacuum.
Causality: Ethyl acetate effectively partitions the product from the aqueous DMF mixture. Washing with water removes residual DMF, while brine breaks emulsions and pre-dries the organic layer[3].
Quantitative Data Summary
The table below summarizes the divergent reaction conditions required when coupling 3-amino-4-methylbenzamide to different heteroaromatic scaffolds.
To maintain the integrity of 3-amino-4-methylbenzamide and ensure laboratory safety, the following protocols must be observed:
Storage Conditions: Store the compound in a refrigerator at temperatures between 2 °C to 8 °C in an amber glass container to protect it from light degradation and environmental moisture[4].
Handling Precautions: The compound is classified as harmful if swallowed, inhaled, or absorbed through the skin. It causes skin and serious eye irritation[5]. All handling should be conducted inside a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat)[5].
Chemical Incompatibilities: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides, as these can trigger hazardous exothermic reactions or rapidly degrade the building block[5].
References
Meiji.ac.jp - 3-Amino-4-Methylbenzamide: A High-Quality Chemical Compound
URL: [Link]
Journal of Medicinal Chemistry (ACS Publications) - The Discovery of Orally Active Triaminotriazine Aniline Amides as Inhibitors of p38 MAP Kinase
URL: [Link]
Fisher Scientific - SAFETY DATA SHEET: 3-Amino-4-methylbenzamide
URL: [Link]
Journal of Medicinal Chemistry (ACS Publications) - 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase
URL:[Link]
Application Note: Synthesis of Azo Dyes Utilizing 3-Amino-4-methylbenzamide as a Diazo Component
Abstract & Introduction Azo compounds, characterized by the presence of a diazene functional group (–N=N–), represent the largest and most versatile class of synthetic organic dyes.[1][2] Their widespread application in...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Introduction
Azo compounds, characterized by the presence of a diazene functional group (–N=N–), represent the largest and most versatile class of synthetic organic dyes.[1][2] Their widespread application in industries ranging from textiles and food to pharmaceuticals and advanced materials is due to their straightforward synthesis, low production cost, and the vast spectrum of colors achievable by modifying the aromatic structures linked to the azo bridge.[3][4][5] The synthesis of azo dyes primarily involves a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an electrophilic aromatic substitution reaction, known as azo coupling, with an electron-rich coupling component.[6][7]
This application note provides a detailed technical guide for researchers and chemical development professionals on the use of 3-amino-4-methylbenzamide (CAS No: 19406-86-1) as a primary amine (diazo component) in the synthesis of azo dyes.[8] We will elucidate the underlying chemical principles, provide a robust, step-by-step protocol for the synthesis of a representative pigment, C.I. Pigment Red 268, and discuss methods for its characterization. The causality behind critical experimental parameters is explained to empower researchers to adapt and troubleshoot the methodology for their specific molecular targets.
Scientific Principles & Causality
The successful synthesis of an azo dye from 3-amino-4-methylbenzamide hinges on two fundamental reactions: Diazotization and Azo Coupling.
Diazotization
Diazotization is the conversion of the primary amino group of 3-amino-4-methylbenzamide into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[7]
Causality of Experimental Conditions:
Low Temperature (0-5 °C): This is the most critical parameter. Aromatic diazonium salts are thermally unstable and can decompose at higher temperatures, primarily yielding phenols and releasing nitrogen gas, which drastically reduces the yield of the desired azo dye.[2] An ice bath is essential to maintain this temperature range.
Strong Acidic Medium: A surplus of strong acid (typically 2.5-3 equivalents) is necessary. The first equivalent protonates the amino group of the 3-amino-4-methylbenzamide, making it soluble in the aqueous medium. The second equivalent reacts with sodium nitrite to generate the active nitrosating agent, and the excess acid maintains a low pH to prevent the newly formed diazonium salt from coupling with the unreacted primary amine, which would form a triazene byproduct.
The overall reaction mechanism is illustrated below.
Caption: General overview of the diazotization reaction.
Azo Coupling
The diazonium salt formed in the first step is a weak electrophile. It readily reacts with an electron-rich aromatic compound, the "coupling component." For the synthesis of C.I. Pigment Red 268, the coupling component is 3-Hydroxy-N-phenyl-2-naphthamide.[8] The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring of the coupling component.
Causality of Experimental Conditions:
pH Control: The pH of the coupling reaction is crucial. The coupling component, a naphthol derivative, is typically dissolved in a basic solution (e.g., NaOH) to form the highly nucleophilic phenoxide ion, which enhances its reactivity. However, the diazonium salt is only stable under acidic conditions. Therefore, the coupling is carried out in a weakly acidic to neutral or slightly alkaline medium (pH 4-7), representing a compromise where both the diazonium salt and the activated coupling component can coexist and react.
Electron-Rich Coupler: The coupling component must contain strong electron-donating groups (e.g., -OH, -NH₂) to activate the aromatic ring for electrophilic attack by the relatively weak diazonium electrophile.
Safety & Handling Precautions
Working with the reagents involved in azo dye synthesis requires strict adherence to safety protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or a face shield, and chemical-resistant gloves.[9][10][11]
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of dust, vapors, or gases.[10][11]
Reagent Handling: 3-amino-4-methylbenzamide and its derivatives can be irritating to the eyes, skin, and respiratory system.[10][11][12] Avoid contact and dust formation.[9][10] Strong acids and bases are corrosive and must be handled with extreme care.
Diazonium Salt Hazard: Diazonium salts, when isolated in a dry, solid state, can be explosive.[13] For this reason, they should always be kept in solution and used immediately after preparation. NEVER attempt to isolate the solid diazonium salt.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Protocol: Synthesis of C.I. Pigment Red 268
This protocol details the synthesis of C.I. Pigment Red 268 from 3-amino-4-methylbenzamide and 3-Hydroxy-N-phenyl-2-naphthamide.
Reagents and Materials
Reagent
CAS No.
Molar Mass ( g/mol )
Quantity
Moles (mmol)
3-Amino-4-methylbenzamide
19406-86-1
150.18
3.00 g
20.0
3-Hydroxy-N-phenyl-2-naphthamide
92-77-3
263.29
5.32 g
20.2
Sodium Nitrite (NaNO₂)
7632-00-0
69.00
1.45 g
21.0
Hydrochloric Acid (HCl), 37% conc.
7647-01-0
36.46
6.0 mL
~72.0
Sodium Hydroxide (NaOH)
1310-73-2
40.00
2.40 g
60.0
Sodium Acetate (CH₃COONa)
127-09-3
82.03
As needed
-
Deionized Water
7732-18-5
18.02
~500 mL
-
Ethanol
64-17-5
46.07
~100 mL
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for azo dye synthesis.
Step-by-Step Procedure
Part A: Preparation of the Diazonium Salt Solution
In a 250 mL beaker, combine 3.00 g (20.0 mmol) of 3-amino-4-methylbenzamide with 100 mL of deionized water and 6.0 mL (~72.0 mmol) of concentrated hydrochloric acid.
Stir the mixture until the amine fully dissolves. You may need to warm it slightly, then cool it back down.
Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.
In a separate 50 mL beaker, dissolve 1.45 g (21.0 mmol) of sodium nitrite in 10 mL of cold deionized water.
Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 15-20 minutes. Use a thermometer to ensure the temperature never exceeds 5 °C .
After the addition is complete, continue stirring the solution in the ice bath for an additional 30 minutes. The resulting clear, yellowish solution is the diazonium salt, which must be used immediately in the next step.
Part B: Preparation of the Coupling Component Solution
While the diazotization reaction is stirring, prepare the coupling solution. In a 600 mL beaker, dissolve 5.32 g (20.2 mmol) of 3-Hydroxy-N-phenyl-2-naphthamide and 2.40 g (60.0 mmol) of sodium hydroxide in 200 mL of deionized water.
Stir until a clear solution is obtained and then cool this solution in an ice bath to below 10 °C.
Part C: The Azo Coupling Reaction
With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold coupling component solution (from Part B).
A deeply colored precipitate (the azo dye) should form immediately.
After the addition is complete, check the pH of the reaction mixture. It should be slightly acidic to neutral. If necessary, add a saturated solution of sodium acetate to buffer the pH to around 6-7.
Continue to stir the slurry in the ice bath for 1-2 hours to ensure the reaction goes to completion.
Part D: Isolation and Washing
Filter the solid product using a Büchner funnel under vacuum.
Wash the filter cake thoroughly with several portions of cold deionized water (~3 x 100 mL) until the filtrate runs clear and is neutral.
Perform a final wash with a small amount of cold ethanol (~20 mL) to help displace water.
Part E: Drying
Press the filter cake as dry as possible on the funnel.
Transfer the solid pigment to a watch glass or drying dish and dry it in an oven at 60-70 °C to a constant weight. The expected product is a vibrant red powder.
Reaction Scheme & Characterization
The chemical transformation is summarized in the following reaction scheme.
Caption: Synthesis of C.I. Pigment Red 268.
Characterization:
The identity and purity of the synthesized azo dye should be confirmed using standard analytical techniques:
UV-Visible Spectroscopy: The dye, dissolved in a suitable solvent like DMF or DMSO, will exhibit a characteristic maximum absorption wavelength (λmax) in the visible region.[1][14]
Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Look for the characteristic N=N stretch (typically weak, around 1400-1450 cm⁻¹), the amide C=O stretch (~1650 cm⁻¹), and N-H stretches.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural confirmation of the final product.[1]
Mass Spectrometry: This technique will confirm the molecular weight of the synthesized dye.[14]
References
ChemicalBook. (2026, March 22). 3-AMINO-N-(4-METHYLPHENYL)
Fisher Scientific. (2025, December 19).
Apollo Scientific.
Rasayan Journal of Chemistry. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES.
Fisher Scientific. (2025, December 24).
TCI Chemicals. (2024, November 29).
Unknown. The Synthesis of Azo Dyes.
Journal of University of Shanghai for Science and Technology. (2020, December). Synthesis, Characterization of Azo Dyes and their Biological Studies.
PMC.
WorldOfChemicals. (2013, April 2). 3-Amino-4-methylbenzamide.
Journal of Biochemical Technology. (2018, December 17). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity.
Asian Journal of Chemistry. (2018, July 31).
PMC. Synthesis, Characterization, and Antimicrobial Activity of a Novel Trisazo Dye from 3-Amino-4H-thieno[3,4-c][9]benzopyran-4-one.
Zien Journals Publishing.
BenchChem. (2025). Troubleshooting common problems in the derivatization of 3-Amino-4-hydroxybenzenesulfonamide.
Organic Chemistry Portal.
Ijisrt.Com. (2025, March 22). Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol.
Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Amino-4-Methylbenzamide Sulfate Salt
Abstract This document provides a comprehensive, in-depth technical guide for the laboratory-scale synthesis of 3-amino-4-methylbenzamide sulfate salt. 3-Amino-4-methylbenzamide is a valuable building block in medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive, in-depth technical guide for the laboratory-scale synthesis of 3-amino-4-methylbenzamide sulfate salt. 3-Amino-4-methylbenzamide is a valuable building block in medicinal chemistry and a key intermediate for various pharmaceutical APIs and dye manufacturing processes.[1][2] This guide details a reliable and robust three-step synthetic route, starting from the commercially available 3-methyl-4-nitrobenzoic acid. The protocols are designed to be self-validating, with explanations for critical experimental choices, integrated safety procedures, and methods for purification and characterization.
Introduction and Scientific Principles
The synthesis of 3-amino-4-methylbenzamide sulfate salt is accomplished through a strategic three-step process designed to maximize yield and purity while ensuring operational safety. The chosen pathway avoids potential side reactions, such as self-amidation, that could occur if starting with 3-amino-4-methylbenzoic acid directly.[3]
The overall synthetic strategy is as follows:
Amide Formation: The starting material, 3-methyl-4-nitrobenzoic acid, is first converted to its corresponding primary amide, 3-nitro-4-methylbenzamide. This is achieved by first activating the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by nucleophilic acyl substitution with ammonia.[4][5]
Nitro Group Reduction: The intermediate, 3-nitro-4-methylbenzamide, is then reduced to the desired free base, 3-amino-4-methylbenzamide. The Béchamp reduction, using activated iron powder in an acidic medium, is employed for this transformation due to its cost-effectiveness and high functional group tolerance.[6][7][8]
Sulfate Salt Formation: Finally, the purified 3-amino-4-methylbenzamide is treated with sulfuric acid to form the stable, crystalline sulfate salt, which is often preferred for its handling and solubility properties in pharmaceutical applications.
This multi-step approach ensures high selectivity and provides intermediates that can be purified at each stage, leading to a final product of high quality.
Overall Synthetic Workflow
The diagram below illustrates the complete synthetic pathway from the starting material to the final sulfate salt, highlighting the key transformations and intermediates.
Application Note: Analytical Methods for the Quantification of 3-Amino-4-methylbenzamide
Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals Compound: 3-Amino-4-methylbenzamide (CAS: 19406-86-1) Chemical Class: Primary Aromatic Amine (PAA) Introduction and Reg...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals
Compound: 3-Amino-4-methylbenzamide (CAS: 19406-86-1)
Chemical Class: Primary Aromatic Amine (PAA)
Introduction and Regulatory Context
3-Amino-4-methylbenzamide is a functionalized aromatic compound characterized by an amino group (-NH₂), a methyl group (-CH₃), and a carbonyl amide group attached to a benzene ring. Due to its structural properties, it serves a dual role in modern chemistry:
Pharmaceutical Intermediate: It is utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including specific kinase inhibitors (e.g., ERK1/ERK2 inhibitors)[1].
Toxicological Contaminant: As a Primary Aromatic Amine (PAA), it is a known toxicant and suspected carcinogen. It frequently appears as an impurity in cosmetics, pharmaceutical syntheses, and as a migrant from Food Contact Materials (FCMs) such as colored paper napkins and polyurethane adhesives[2][3].
Regulatory Thresholds
The quantification of 3-amino-4-methylbenzamide is strictly governed by international regulations. Under EU Regulation No 10/2011 and BfR recommendations, plastic materials and articles must not release PAAs in detectable quantities into food simulants. The specific migration limit (SML) for individual unlisted PAAs, including 3-amino-4-methylbenzamide, is typically set at 0.002 mg/kg (2 ppb) to ensure consumer safety[4][5].
To meet these stringent limits, analytical methods must prioritize high sensitivity, selectivity, and robust matrix-effect mitigation.
Analytical Strategy and Mechanistic Causality
The selection of an analytical method depends entirely on the sample matrix and the required Limit of Detection (LOD).
For Trace Analysis (FCM Migration & Genotoxic Impurities): Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard. The basicity of the amino group makes the compound highly amenable to positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM) is employed to filter out isobaric interferences inherent in complex matrices like paper dyes or API formulations[2].
For Assay and Purity Profiling (Raw Materials): High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is sufficient. The conjugated aromatic system provides strong UV absorbance at ~254 nm. Specialized reverse-phase columns (e.g., low silanol activity columns) are recommended to prevent peak tailing caused by secondary interactions between the basic amine and acidic silanols on the silica support[6].
Figure 1: Decision matrix and analytical workflow for the quantification of 3-amino-4-methylbenzamide.
Protocol A: Trace Quantification via UHPLC-MS/MS (FCMs & Impurities)
This protocol is designed for the quantification of 3-amino-4-methylbenzamide in cold water extracts of paper products or as a trace impurity in pharmaceutical matrices.
Sample Preparation (Cold Water Extraction for FCMs)
Causality: Cold water extraction is mandated by DIN EN 646/647 to simulate the short-term contact of moist food (e.g., wiping the mouth) with colored paper napkins[7][8].
Weigh exactly 1.0 g of the cut sample (e.g., paper napkin or packaging).
Transfer to a 100 mL conical flask and add 50 mL of deionized water (LC-MS grade).
Agitate the mixture at room temperature (20–25 °C) for exactly 24 hours using an orbital shaker.
Decant the solution and wash the residual matrix twice with 10 mL of deionized water.
Combine the extract and washings, and filter through a 0.45 µm Nylon or PTFE syringe filter into an autosampler vial[7]. Note: PTFE is preferred to prevent non-specific binding of the amine.
Instrumental Conditions
Causality: A weak acid (Formic Acid or Perfluoropentanoic Acid) is added to the mobile phase to ensure the amino group remains fully protonated, enhancing retention on the C18 column via ion-pairing and maximizing ionization efficiency in the ESI source[2].
Table 1: UHPLC Gradient Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (Water + 0.1% FA)
% Mobile Phase B (Methanol + 0.1% FA)
0.0
0.4
95
5
1.0
0.4
95
5
4.0
0.4
40
60
5.0
0.4
10
90
6.0
0.4
95
5
8.0
0.4
95
5 (Re-equilibration)
Column: ACQUITY UPLC BEH C18 (1.7 μm, 2.1 mm × 50 mm) or equivalent.
Column Temperature: 40 °C.
Injection Volume: 5.0 µL.
Mass Spectrometry (MRM) Parameters
Data acquisition is performed in Positive Electrospray Ionization (ESI+) mode. The precursor ion is the protonated molecule [M+H]+ at m/z 151.02.
Table 2: MS/MS MRM Transitions for 3-amino-4-methylbenzamide[2]
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (s)
Cone Voltage (V)
Collision Energy (eV)
Purpose
3-Amino-4-methylbenzamide
151.02
92.97
0.05
34
22
Quantifier
3-Amino-4-methylbenzamide
151.02
65.00
0.05
34
35
Qualifier
System Suitability: The signal-to-noise (S/N) ratio for the Limit of Quantification (LOQ) must be ≥ 10. Calibration curves should exhibit an R² ≥ 0.995 over the range of 0.5 to 50 µg/L.
Protocol B: Routine Assay via HPLC-UV (Raw Material Purity)
For bulk chemical verification (e.g., confirming >98.0% purity)[9], MS/MS is unnecessary. A robust reverse-phase HPLC method is utilized.
Sample Preparation
Accurately weigh 10.0 mg of 3-amino-4-methylbenzamide reference standard/sample.
Dissolve in 10 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to achieve a concentration of 1.0 mg/mL.
Sonicate for 5 minutes to ensure complete dissolution.
Instrumental Conditions
Causality: Because 3-amino-4-methylbenzamide is relatively polar (LogP ~0.30)[6], it elutes early on standard C18 columns. Using a mixed-mode column or a highly aqueous starting mobile phase prevents co-elution with the void volume. Phosphoric acid is used here (instead of formic acid) because it provides superior buffering capacity at low pH, sharpening the amine peak, and has no UV absorbance interference at low wavelengths[6].
Column: Newcrom R1 (or standard C18 with end-capping), 4.6 x 150 mm, 5 µm.
Mobile Phase: Isocratic elution; 85% Water (with 0.1% Phosphoric acid) : 15% Acetonitrile.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Data Interpretation and Troubleshooting
Peak Tailing (HPLC-UV): If the asymmetry factor exceeds 1.5, it indicates secondary interactions with unreacted silanols. Solution: Ensure the mobile phase pH is strictly below 3.0 to keep silanols fully protonated (neutral), or switch to a base-deactivated column.
Matrix Suppression (LC-MS/MS): Paper extracts contain sizing agents and optical brighteners that can suppress ionization. Solution: Utilize an isotopically labeled internal standard (e.g., Aniline-d5) or perform standard addition to correct for matrix effects.
False Positives: Ensure that no polyurethane-based labware is used during sample preparation, as PU degradation can spontaneously generate PAAs, leading to elevated baseline levels.
References
Determination of primary aromatic amines in cold water extract of coloured paper napkin samples by liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information (PMC). Available at:[Link]
3-Amino-4-methylbenzamide HPLC Application. SIELC Technologies. Available at:[Link]
Test Report: Specific migration of primary aromatic amine. SGS / Green Tableware. Available at: [Link]
Determination of primary aromatic amines in cold water extract of coloured paper napkin samples by liquid chromatography-tandem. ScienceOpen. Available at:[Link]
Technical Support Center: Troubleshooting the Synthesis of 3-Amino-4-methylbenzamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis of 3-amino-4-methylbenza...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis of 3-amino-4-methylbenzamide . This compound is a critical building block in the development of kinase inhibitors (such as p38α MAPK inhibitors) and advanced pigment formulations[1].
The standard synthesis route involves a three-step process starting from 4-methyl-3-nitrobenzoic acid: acyl chloride formation, amidation, and catalytic hydrogenation[2]. Below, we break down the mechanistic causality behind common experimental failures and provide self-validating protocols to ensure high-yield, high-purity synthesis.
Figure 1: Three-step synthesis workflow for 3-amino-4-methylbenzamide.
Q1: My conversion to 4-methyl-3-nitrobenzoyl chloride is stalling, and I have a lot of unreacted starting material. What is the mechanistic cause, and how do I fix it?A1: Stalling during chlorination with thionyl chloride (SOCl
2
) is typically caused by the absence of a formamide catalyst or the use of degraded reagent. Mechanistically, N,N-dimethylformamide (DMF) reacts with SOCl
2
to generate a highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion). This intermediate rapidly attacks the carboxylic acid, making it a far superior leaving group compared to the unactivated acid. Without DMF, the reaction is kinetically sluggish.
Actionable Fix: Add a catalytic amount of anhydrous DMF (0.1–0.5 mol%) to the reaction mixture. Ensure your SOCl
2
is freshly distilled or from a newly opened bottle, as it degrades into SO
2
and HCl upon exposure to atmospheric moisture.
Q2: During the amidation step with aqueous ammonia, my yield is low, and HPLC shows the presence of 4-methyl-3-nitrobenzoic acid. Why did the reaction revert?A2: This is a classic competing nucleophilic acyl substitution issue. Aqueous ammonia (NH
4
OH) contains both ammonia (NH
3
) and hydroxide ions (OH
−
). If the reaction temperature rises due to the exothermic nature of the addition, the hydroxide ions outcompete the ammonia, hydrolyzing the highly reactive acyl chloride back into the starting carboxylic acid[2].
Actionable Fix: Perform a reverse addition under strict thermal control. Dissolve the acyl chloride in a dry, aprotic solvent (like Dichloromethane or THF) and add it dropwise to a vigorously stirred, large excess of concentrated aqueous ammonia (28%) maintained strictly below 5 °C using an ice bath.
Section 2: Catalytic Hydrogenation of the Nitro Group (Step 3)
Q3: The reduction of 3-nitro-4-methylbenzamide using Pd/C and H
2
is incomplete. The product has a yellow tint instead of being a white solid. What happened?A3: A yellow tint strongly indicates the accumulation of the partially reduced hydroxylamine intermediate (Ar-NHOH) or azo/azoxy dimers. The reduction of a nitrobenzene derivative proceeds sequentially: Nitro
→
Nitroso
→
Hydroxylamine
→
Amine. The transition from hydroxylamine to amine requires the cleavage of the N-O bond. This is the rate-limiting step and is highly sensitive to hydrogen mass transfer limitations and catalyst poisoning[1].
Actionable Fix:
Mass Transfer: Increase the agitation rate (RPM) of your Parr shaker or reactor to maximize the gas-liquid interfacial area. Ensure hydrogen pressure is maintained consistently at 40–50 psi[1].
Solvent Choice: Use absolute ethanol or methanol. If the starting material has poor solubility, the catalyst surface will be starved of substrate. In such cases, add ethyl acetate as a co-solvent[3].
Figure 2: Troubleshooting logic for stalled catalytic hydrogenation of nitro groups.
Section 3: Quantitative Data & Quality Metrics
To ensure reproducibility, benchmark your process against these standard parameters. Deviations from these expected yields indicate a flaw in execution or reagent quality.
Step
Reagents & Catalyst
Temp / Time
Expected Yield
Key Impurity to Monitor
1. Chlorination
SOCl
2
(1.5 eq), cat. DMF
80 °C, 2–4 h
>95% (crude)
4-methyl-3-nitrobenzoic acid
2. Amidation
28% NH
4
OH (aq), DCM
<5 °C, 1–2 h
85–90%
Hydrolyzed carboxylic acid
3. Reduction
H
2
(45 psi), 10% Pd/C, EtOH
25 °C, 3–5 h
90–95%
Hydroxylamine intermediate
Section 4: Self-Validating Experimental Protocol
A robust protocol must validate itself at every stage before proceeding. Follow this step-by-step methodology to synthesize 3-amino-4-methylbenzamide.
Step 1: Chlorination & Amidation (Synthesis of 3-Nitro-4-methylbenzamide)
Reaction Setup: Suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in dry dichloromethane (DCM). Add SOCl
2
(1.5 eq) and 3 drops of anhydrous DMF.
Reflux: Heat the mixture to reflux (approx. 40 °C for DCM, or 80 °C if run neat/in toluene).
Validation Check 1: The suspension will transition into a clear, homogeneous solution, and gas evolution (SO
2
/HCl) will cease. This visual cue confirms complete conversion to the acyl chloride.
Concentration: Concentrate the mixture in vacuo to remove excess SOCl
2
and redissolve the crude 4-methyl-3-nitrobenzoyl chloride in dry DCM.
Amidation: Cool a solution of 28% aqueous NH
4
OH (5.0 eq) to 0 °C in an ice bath. Dropwise add the DCM solution to the ammonia, maintaining the internal temperature strictly < 5 °C.
Validation Check 2: A thick white/off-white precipitate will form immediately upon addition. TLC (Hexane:EtOAc 1:1) should show complete consumption of the acyl chloride (which spots as the methyl ester if quenched with methanol).
Isolation: Stir for 1 hour, filter the precipitate, wash thoroughly with cold water to remove ammonium chloride salts, and dry under vacuum.
Step 2: Catalytic Hydrogenation (Synthesis of 3-Amino-4-methylbenzamide)
Preparation: Dissolve 3-nitro-4-methylbenzamide (1.0 eq) in absolute ethanol to create a 0.2 M solution[1].
Catalyst Addition: Add 10% Pd/C (5–10 wt% relative to the substrate). Safety Note: Always use 50% wet Pd/C to prevent the ignition of ethanol vapors, and add it under a blanket of nitrogen gas[3].
Hydrogenation: Purge the Parr reactor or balloon flask with N
2
(3x), followed by H
2
(3x). Pressurize to 40–50 psi H
2
and agitate vigorously at room temperature for 3–5 hours[1].
Validation Check 3: The reaction mixture will change from a yellow solution to a colorless or pale off-white suspension. HPLC or LC-MS must be run to confirm the absolute disappearance of the hydroxylamine intermediate (M+W = 166 g/mol ) before stopping the reaction.
Workup: Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate in vacuo to afford pure 3-amino-4-methylbenzamide as an off-white crystalline solid.
References
Potent Inhibition of SARS-CoV-2 nsp14 N7-Methyltransferase by Sulfonamide-Based Bisubstrate Analogues
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Design, Synthesis, and Anti-inflammatory Properties of Orally Active 4-(Phenylamino)-pyrrolo[2,1-f][1,2,4]triazine p38α Mitogen-Activated Protein Kinase Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
purification of crude 3-amino-4-methylbenzamide by recrystallization
Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with the purification of 3-amino-4-methylbenzamide (CAS: 19406-86-1).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with the purification of 3-amino-4-methylbenzamide (CAS: 19406-86-1). This compound is a critical intermediate in the synthesis of complex pharmaceuticals, including clinical p38α MAP kinase inhibitors and ERK1/ERK2 inhibitors, as well as organic pigments 1. Because anilines are highly susceptible to oxidation and positional isomer contamination during synthesis, achieving high purity is paramount.
Physicochemical Profiling & Causality
Successful recrystallization relies on exploiting the thermodynamic solubility differences between the target compound and its impurities. 3-Amino-4-methylbenzamide contains both a primary amine and a primary amide group. This dual functionality allows for extensive intermolecular hydrogen bonding, rendering it highly polar. It exhibits excellent solubility in hot lower alcohols (like ethanol) but very poor solubility in water 2.
Table 1: Quantitative Physicochemical Data
Property
Value
Causality / Experimental Implication
Molecular Formula
C₈H₁₀N₂O
Small, polar molecule; prone to hydrogen bonding.
Molecular Weight
150.18 g/mol
Determines stoichiometric equivalents for downstream coupling.
Dark brown indicates oxidation; requires charcoal treatment.
Solubility Profile
Soluble in polar organics; Insoluble in H₂O
Dictates the use of an Ethanol/Water mixed-solvent system.
Recrystallization Workflow Logic
To maximize both yield and purity, we utilize a mixed-solvent (solvent/anti-solvent) approach. The diagram below illustrates the logical flow of the purification process, incorporating conditional steps for highly oxidized (dark) batches.
Workflow for the purification of crude 3-amino-4-methylbenzamide via mixed-solvent recrystallization.
Self-Validating Experimental Protocol: Ethanol/Water System
This protocol is designed as a self-validating system. By integrating analytical checks directly into the physical steps, you ensure that any deviation is caught before proceeding to downstream synthesis.
Step 1: Pre-Validation & Baseline Establishment
Action: Weigh the crude solid accurately. Run a baseline Thin Layer Chromatography (TLC) using Ethyl Acetate/Hexane (e.g., 1:1) to identify the product Rf and any faster/slower moving impurities.
Causality: Establishing a baseline allows you to quantify recovery yield and visually confirm the removal of impurities post-crystallization.
Step 2: Hot Dissolution
Action: Transfer the crude solid to an Erlenmeyer flask. Add a minimum volume of boiling ethanol (approx. 3-5 mL per gram of crude) while stirring until the solid just dissolves.
Causality: Using the absolute minimum amount of the "good" solvent ensures that the solution is near saturation, which is thermodynamically required to maximize crystal yield upon cooling.
Step 3: Decolorization (Conditional)
Action: If the solution is dark brown or opaque, remove from heat briefly and add 1-2% (w/w) activated charcoal (Norit). Boil gently for 5 minutes.
Causality: Anilines oxidize to form highly colored, polymeric impurities. The porous surface area of activated carbon selectively adsorbs these large polymeric molecules while leaving the smaller target compound in solution.
Step 4: Hot Filtration
Action: Filter the boiling solution rapidly through a pre-warmed fluted filter paper or a Celite pad into a clean, heated flask.
Causality: Pre-warming the glassware prevents premature crystallization in the funnel stem. The Celite pad ensures no fine charcoal dust contaminates the final product.
Step 5: Anti-Solvent Addition & Cloud Point
Action: Keep the filtered solution at a gentle boil. Add hot distilled water (anti-solvent) dropwise until a faint, persistent turbidity (the "cloud point") is reached. Clear the solution with a single drop of hot ethanol.
Causality: The cloud point represents the exact thermodynamic threshold of saturation. Reaching this state guarantees that the solution will become supersaturated the moment the temperature drops.
Step 6: Controlled Cooling & Nucleation
Action: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1-2 hours, then transfer to an ice-water bath for 30 minutes.
Causality: Undisturbed, slow cooling is critical. Rapid cooling causes the compound to crash out as an amorphous powder, which traps (occludes) impurities within the crystal lattice. Slow cooling promotes the growth of pure, highly ordered crystal lattices.
Step 7: Isolation & Post-Validation
Action: Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal amount of ice-cold 1:1 Ethanol/Water. Dry under vacuum to a constant weight.
Validation: Measure the melting point. A sharp melt at 128–132 °C validates a successful purification 3. Run a comparative TLC against the baseline from Step 1.
Troubleshooting & FAQs
Q1: My compound is "oiling out" (forming a biphasic liquid) instead of forming crystals. Why did this happen and how do I fix it?A1: Oiling out occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent.
Causality: You likely added too much water (anti-solvent) while the solution was still too hot, forcing the compound out of solution as a liquid melt rather than a solid crystal.
Solution: Reheat the mixture until the oil dissolves completely. Add a small amount of pure ethanol to improve solubility, then allow the solution to cool much slower. If available, adding a seed crystal of pure 3-amino-4-methylbenzamide just above room temperature will provide a nucleation site and bypass the oiling phase.
Q2: The recovered crystals are still dark brown. How do I remove this color?A2: The dark color is due to oxidized aniline derivatives.
Causality: These polymeric impurities often share a similar solubility profile to the target compound and co-precipitate.
Solution: You must perform the activated charcoal treatment (Step 3). If you already did, you either did not use enough charcoal, or you did not boil the solution long enough for adsorption to occur. Re-dissolve the crystals and repeat the charcoal treatment.
Q3: My recovery yield is extremely low (<30%). What went wrong?A3: A low yield indicates that the compound remained dissolved in the mother liquor.
Causality: The solubility curve of 3-amino-4-methylbenzamide in your specific solvent ratio was too flat. You either used too much initial ethanol, or you did not add enough water to reach the true cloud point.
Solution: Transfer the mother liquor to a rotary evaporator and concentrate it to half its volume. Re-heat, add water to the cloud point, and cool again to harvest a second crop of crystals.
Q4: How can I verify that positional isomers (e.g., 2-amino-4-methylbenzamide) have been removed?A4: Positional isomers are common byproducts of the nitration of toluamides and are notoriously difficult to separate because they have similar crystal lattice energies.
Causality: Isomers will co-crystallize if the cooling process is rushed.
Solution: Melting point depression is your fastest self-validation tool. Pure 3-amino-4-methylbenzamide melts sharply at 128-132 °C 4. If your crystals melt over a broad range (e.g., 115-125 °C), isomers or solvent are still present. You must perform a second recrystallization, ensuring an extremely slow cooling rate, and confirm ultimate purity via HPLC.
References
Mallak Chemicals. "Technical Data Sheet of 3-Amino-4-methylbenzamide." Available at: [Link]
Journal of Medicinal Chemistry (ACS Publications). "Discovery of BMS-582949, a Clinical p38α MAP Kinase Inhibitor." Available at: [Link]
Technical Support Center: Sulfonation of 3-Amino-4-methylbenzamide
Welcome to the Advanced Technical Support Center for the sulfonation of 3-amino-4-methylbenzamide. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for the sulfonation of 3-amino-4-methylbenzamide. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic drivers of side reactions, providing you with self-validating protocols to ensure high regioselectivity and chemoselectivity in your drug development workflows.
Part 1: Mechanistic Overview of Side Reactions
The sulfonation of 3-amino-4-methylbenzamide using fuming sulfuric acid (oleum) or chlorosulfonic acid is a delicate balance of electrophilic aromatic substitution (EAS) and competing functional group transformations. The presence of an activating amino group, a weakly activating methyl group, and a deactivating (and acid-sensitive) benzamide group creates a complex reaction network[1][2].
Reaction pathway mapping the target sulfonation against primary competing side reactions.
Part 2: Troubleshooting FAQs & Causality Analysis
Q1: Why am I seeing significant formation of 3-amino-4-methylbenzoic acid in my crude HPLC?
Causality: You are observing amide hydrolysis. Benzamides are susceptible to acid-catalyzed hydrolysis in aqueous sulfuric acid, a process governed by A-2 and A-1 mechanisms depending on the exact acidity function (
H0
) of your mixture[2]. When quenching the oleum reaction into water or ice, the localized exotherm raises the temperature of the highly acidic aqueous mixture, rapidly hydrolyzing the primary amide to a carboxylic acid.
Resolution:
Ensure your sulfonating agent has sufficient free
SO3
to maintain an anhydrous environment during the reaction.
Self-Validating Quench: Perform a reverse quench. Slowly add the reaction mixture into a massive excess of crushed ice/water mixture maintained strictly below 5 °C. If hydrolysis drops below 1%, your quench exotherm was the culprit.
Q2: LC-MS indicates a product with the correct mass, but NMR shows loss of an amine proton rather than an aromatic proton. What happened?
Causality: This is N-sulfonation, resulting in a sulfamic acid derivative. The primary amine is a strong nucleophile. At lower temperatures, the kinetic product is often the N-sulfonated species.
Resolution: Electrophilic aromatic substitution (ring sulfonation) is the thermodynamic product. You must supply enough thermal energy to drive the rearrangement of the sulfamic acid intermediate to the ring-sulfonated product (typically the 5- or 6-position, dictated by the directing effects of the amine and methyl groups). Increase the reaction temperature to 60–80 °C and monitor the conversion via HPLC.
Q3: How do I prevent over-sulfonation (disulfonic acid formation)?
Causality: Once the first sulfonic acid group is installed, the ring is deactivated. However, if the concentration of fuming sulfuric acid is too high (e.g., >30% oleum) or the reaction time is unnecessarily prolonged at elevated temperatures, a second sulfonation event occurs[1].
Resolution: Strictly control the stoichiometry of the sulfonating agent. Use 10-20% oleum and limit the reaction time.
Part 3: Quantitative Side Product Profiling
To establish a baseline for your process optimization, compare your crude analytical data against the expected impurity profile under standard vs. optimized conditions.
Reaction Condition
Target Sulfonic Acid (%)
Amide Hydrolysis (%)
N-Sulfonation (%)
Disulfonic Acids (%)
Standard (20% Oleum, 25°C, 2h)
45.0
5.2
48.5
1.3
High Temp (20% Oleum, 90°C, 4h)
62.0
18.5
0.0
19.5
Optimized (15% Oleum, 65°C, 3h)
94.5
< 1.0
< 1.0
3.5
Table 1: Quantitative distribution of products based on varying thermodynamic and kinetic parameters.
Part 4: Self-Validating Experimental Protocol
This protocol incorporates built-in validation steps to ensure that side reactions are mitigated in real-time.
Objective: Regioselective synthesis of the mono-sulfonated 3-amino-4-methylbenzamide with <2% total side products.
Step-by-Step Methodology:
Preparation: Charge a dry, multi-neck reactor with 15% fuming sulfuric acid (4.0 equivalents of
SO3
relative to substrate). Cool the reactor to 0–5 °C under an inert nitrogen atmosphere.
Substrate Addition (Kinetic Phase): Add 3-amino-4-methylbenzamide portion-wise over 45 minutes.
Validation Check: The internal temperature must not exceed 15 °C. At this stage, an aliquot quenched in ice water should show predominantly N-sulfonation via LC-MS.
Thermodynamic Rearrangement: Gradually heat the reaction mixture to 65 °C. Hold at this temperature for 3 hours.
Validation Check: Pull an aliquot every 60 minutes. The N-sulfonated intermediate peak must decrease as the ring-sulfonated product peak increases. Proceed to the next step only when the intermediate is <1%.
Controlled Quenching: Prepare a separate vessel with a 10-fold volume of crushed ice. Slowly transfer the acidic reaction mixture into the ice via a dropping funnel, maintaining the quench vessel temperature below 5 °C.
Isolation: Filter the precipitated sulfonic acid. Wash with cold water to remove residual sulfuric acid, which prevents late-stage hydrolysis during drying.
Troubleshooting logic tree for real-time process correction during sulfonation.
References
EP1138669A1 - Benzenesulfonic acid derivative compounds, process for producing the same, and use thereof. Google Patents. Available at:[1]
Mechanistic variation in the reactions of substituted acetamides in aqueous sulfuric acid. Canadian Science Publishing. Available at:[Link][2]
Technical Support Center: Purification of 3-Amino-4-methylbenzamide
Welcome to the Technical Support Center for the isolation and purification of 3-amino-4-methylbenzamide (CAS: 19406-86-1) . This compound is a critical building block in medicinal chemistry, frequently utilized in the sy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of 3-amino-4-methylbenzamide (CAS: 19406-86-1) . This compound is a critical building block in medicinal chemistry, frequently utilized in the synthesis of p38α MAP kinase inhibitors, ERK1/ERK2 inhibitors, and complex azo dyes [1].
Because this intermediate is typically synthesized via the nitration of toluene derivatives followed by reduction and amidation [1], crude batches are often contaminated with unreacted starting materials, regioisomers, and transition metal catalysts [2]. This guide provides field-proven troubleshooting strategies, FAQs, and self-validating protocols to achieve >99% purity.
Q1: My crude 3-amino-4-methylbenzamide has a dark brown/reddish discoloration instead of being an off-white powder. What causes this, and how do I fix it?Cause: The amino group (-NH₂) is highly susceptible to air oxidation, especially in the presence of trace transition metals (like Palladium from the nitro-reduction step) and light. This leads to the formation of colored azo or quinoid-type polymeric impurities.
Solution: Perform an activated charcoal (carbon) treatment during recrystallization. The highly porous carbon matrix selectively adsorbs these large, conjugated oxidation products. Ensure the solvent is degassed and perform the cooling step under an inert atmosphere (nitrogen/argon) to prevent re-oxidation.
Q2: LC-MS analysis shows a significant M+1 peak corresponding to 4-methyl-3-nitrobenzamide. How do I selectively remove this unreacted starting material?Cause: Incomplete catalytic hydrogenation (Pd/C) of the nitro precursor leaves highly non-polar, neutral nitro compounds in the matrix [2].
Solution: Utilize an acid-base extraction . The target molecule contains a basic aniline-type amino group. By dissolving the crude mixture in dilute hydrochloric acid (HCl), 3-amino-4-methylbenzamide protonates into a water-soluble hydrochloride salt. The unreacted 4-methyl-3-nitrobenzamide remains neutral and insoluble in water, allowing it to be washed away with an organic solvent like ethyl acetate (EtOAc) [4].
Q3: I am detecting regioisomers (e.g., 2-amino-4-methylbenzamide) in my HPLC chromatogram. Will acid-base extraction remove these?Cause: Regioisomers formed during the initial electrophilic aromatic substitution (nitration) share the same basicity and solubility profile as the target molecule.
Solution: No, acid-base extraction cannot separate regioisomers. You must use fractional recrystallization . A solvent system of Ethanol/Water (1:1) is highly effective. The slight differences in crystal lattice packing and hydrogen bonding between the isomers allow the target 3-amino-4-methylbenzamide to selectively crystallize while the impurities remain in the mother liquor [5].
Q4: How can I ensure all residual Palladium (Pd) catalyst is removed from the final product?Cause: Colloidal palladium from Pd/C hydrogenation can leach into the product, causing toxicity in downstream biological assays and catalyzing unwanted side reactions.
Solution: Hot filtration through a pad of Celite (diatomaceous earth) removes particulate Pd/C [2]. For dissolved Pd species, add a metal scavenger resin (e.g., SiliaMetS® Thiol or equivalent) to the organic phase prior to final crystallization.
The following table summarizes the common impurities found in crude 3-amino-4-methylbenzamide, their detection methods, and the expected clearance rates using the protocols provided below.
The following diagram illustrates the self-validating workflow designed to systematically eliminate each class of impurity based on its unique physicochemical properties.
Caption: Stepwise purification workflow exploiting basicity, solubility, and crystallization thermodynamics.
Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems. Do not proceed to the next major step without confirming the success of the previous one via TLC or rapid LC-MS.
Protocol A: Acid-Base Extraction (Removal of Neutral Impurities)
Causality Principle: Exploits the pKa of the aniline group (~4.5). At pH < 2, the amine is fully protonated and water-soluble. At pH > 8, it is neutralized and precipitates.
Dissolution & Acidification: Suspend 10.0 g of crude 3-amino-4-methylbenzamide in 100 mL of deionized water. Slowly add 2.0 M HCl while stirring until the pH reaches 1.5 - 2.0. The target compound will dissolve.
Filtration: Filter the acidic solution through a pad of Celite to remove insoluble catalyst residues (Pd/C) [2].
Organic Wash: Transfer the aqueous filtrate to a separatory funnel. Extract with 3 x 50 mL of Ethyl Acetate (EtOAc).
Validation Check: Spot the EtOAc layer on a TLC plate. UV visualization should confirm the presence of the unreacted 4-methyl-3-nitrobenzamide. Discard the organic layers.
Basification: Transfer the aqueous layer to a beaker immersed in an ice-water bath. Slowly add 2.0 M NaOH dropwise with vigorous stirring until the pH reaches 8.5 - 9.0. A thick, off-white precipitate of the free base will form [4].
Isolation: Filter the precipitate under vacuum, wash with cold deionized water (2 x 20 mL), and air dry.
Protocol B: Decolorization and Recrystallization (Removal of Isomers & Color)
Causality Principle: Ethanol dissolves the compound efficiently at high temperatures, while water acts as an anti-solvent. The 1:1 ratio provides the optimal thermodynamic gradient to exclude regioisomers from the crystal lattice [5].
Solvent Preparation: Prepare a mixture of Ethanol and Deionized Water (1:1 v/v). Degas the solvent by sparging with nitrogen for 10 minutes to prevent oxidation.
Dissolution: Transfer the dried solid from Protocol A to a round-bottom flask. Add the minimum amount of the boiling EtOH/H₂O mixture required to completely dissolve the solid.
Charcoal Treatment: Add 0.5 g of activated charcoal (Darco® or equivalent) to the hot solution. Reflux gently for 15 minutes.
Hot Filtration: Filter the boiling suspension rapidly through a pre-warmed Buchner funnel equipped with a Celite pad to remove the charcoal and adsorbed colored impurities.
Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed, then transfer to an ice bath (0-5 °C) for 2 hours to maximize yield.
Validation Check: The slower the cooling rate, the higher the exclusion of regioisomers. Rapid crashing out traps impurities.
Harvesting: Collect the white crystalline solid via vacuum filtration. Wash with a minimal amount of ice-cold EtOH/H₂O (1:1). Dry in a vacuum oven at 45 °C overnight.
References
Waters Corporation. "Routine impurity analysis with UPLC/MS and UPC2/MS". SlideShare. Available at: [Link]
Leftheris, K., et al. "Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a Clinical p38α MAP Kinase Inhibitor for the Treatment of Inflammatory Diseases". Journal of Medicinal Chemistry. Available at: [Link]
Troubleshooting
Technical Support Center: Managing Thermal Runaway in 3-Amino-4-Methylbenzamide Synthesis
Welcome to the Technical Support Center. As drug development professionals and chemical engineers scale up the synthesis of heteroaryl compounds and ERK1/ERK2 inhibitors, 3-amino-4-methylbenzamide (CAS 19406-86-1) freque...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals and chemical engineers scale up the synthesis of heteroaryl compounds and ERK1/ERK2 inhibitors, 3-amino-4-methylbenzamide (CAS 19406-86-1) frequently serves as a critical intermediate (1)[1]. However, the presence of both amino and amide functional groups makes this compound highly reactive. Exothermic derivatizations—such as diazotization, nitration, or amidation—pose severe thermal runaway risks during scale-up due to rapid heat accumulation and the potential for secondary decomposition (2)[2].
This guide provides field-proven, self-validating protocols and causality-driven troubleshooting to ensure process safety from the laboratory bench to the pilot plant.
Part 1: Troubleshooting & FAQs (Causality & Solutions)
Q1: Why does the reactor temperature spike during the amidation of 3-amino-4-methylbenzamide despite maximum jacket cooling?The Causality: This is a fundamental scale-up issue driven by the deterioration of the surface-area-to-volume ratio. In a 100 mL laboratory flask, heat is rapidly dissipated. However, at the pilot or plant scale, the rate of heat generation increases exponentially with temperature, while the rate of heat removal scales only linearly with the cooling surface area (3)[3]. If the dosing rate of your reagent exceeds the heat removal capacity, thermal accumulation occurs.
Scientist's Solution: Transition from a batch process to a feed-controlled semi-batch process. The reaction must be limited by the feed rate, not the intrinsic reaction kinetics, to prevent the accumulation of unreacted 3-amino-4-methylbenzamide.
Q2: Our DSC data shows a secondary exotherm after the main reaction peak. What does this mean for our process safety?The Causality: A secondary exotherm indicates a decomposition reaction. 3-amino-4-methylbenzamide and its intermediates can become highly unstable at elevated temperatures. If your Maximum Temperature of Synthesis Reaction (MTSR)—the peak temperature the reactor would reach under adiabatic conditions if cooling fails—exceeds the onset temperature of decomposition (
Td
), a secondary, often more violent, thermal runaway will be triggered (4)[4].
Scientist's Solution: You must ensure a safety margin of at least 50°C to 100°C between your intended operating temperature and
Td
(5)[5]. If MTSR >
Td
, you must alter the chemistry (e.g., use a lower boiling point solvent for evaporative cooling) or decrease the dosing rate.
Q3: If a cooling failure occurs and thermal runaway initiates, what is the most effective emergency response?The Causality: Once control is lost, temperature and pressure rise exponentially, leaving little time for manual correction. Relying solely on pressure relief valves is insufficient because the runaway reaction continues to progress, potentially leading to a two-phase flow or explosion (6)[6].
Scientist's Solution: Implement an active reaction inhibition or quenching protocol. This involves either injecting a chemical inhibitor to instantly halt the reaction kinetics or utilizing a bottom valve to rapidly dump the active reaction mass into a containment device filled with a cold quenching fluid/diluent (6)[6].
Part 2: Quantitative Safety Parameters
To accurately assess the runaway risk of 3-amino-4-methylbenzamide, summarize your calorimetric data using the following standardized safety thresholds.
Parameter
Definition
Safety Threshold / Required Action
ΔHrxn
Enthalpy of Reaction
If > 100 J/g, strictly mandate feed-controlled dosing.
Td
Onset Temperature of Decomposition
Must be determined via DSC or Thermal Screening Unit (TSu) prior to scale-up.
MTSR
Max Temperature of Synthesis Reaction
Must mathematically remain <
Td
50°C . If higher, process is unsafe for scale-up.
TMRad
Time to Maximum Rate (Adiabatic)
If < 24 hours, an automated emergency quench system must be installed.
Part 3: Self-Validating Experimental Protocol for Scale-Up
This methodology utilizes a closed-loop, self-validating system. You do not proceed to the next scale until the thermodynamic logic of the previous step proves the process is inherently safe.
Objective: Safely scale up exothermic reactions of 3-amino-4-methylbenzamide from lab (100 mL) to pilot plant (1 L - 1000 L) (7)[7].
Step 1: Baseline Hazard Screening (TSu / DSC)
Load 0.5 to 5g of 3-amino-4-methylbenzamide and the target reagents into a Thermal Screening Unit (TSu) or Differential Scanning Calorimeter (DSC) (8)[8].
Ramp the temperature linearly (e.g., 2°C/min) to identify the onset temperature of decomposition (
Td
) and any pressure generation events.
Step 2: Reaction Calorimetry (RC1)
Perform the intended synthesis in an automated reaction calorimeter (e.g., EasyMax or OptiMax) (7)[7].
Measure the enthalpy of reaction (
ΔHrxn
) and calculate the plant cooling capacity required to maintain isothermal conditions.
Calculate the MTSR assuming a total cooling failure scenario at the point of maximum reagent accumulation (4)[4].
Step 3: The Self-Validating Safety Check
Compare MTSR to
Td
. If MTSR >
Td
, the protocol invalidates the current parameters. A secondary thermal runaway will be triggered upon cooling failure.
Adjustment Loop: Decrease reagent concentration or extend the dosing time, then repeat Step 2 until MTSR is at least 50°C below
Td
.
Step 4: Adiabatic Simulation (ARC / Phi-TEC)
For reactions operating near the safety margin, utilize an adiabatic calorimeter (e.g., Phi-TEC II) with low Phi-factor test cells to replicate large-scale heat retention (4)[4].
Determine the Time to Maximum Rate (
TMRad
) to define the exact time window available for emergency quenching.
Part 4: Mitigation Workflow Visualization
Fig 1: Closed-loop thermal hazard assessment workflow for 3-amino-4-methylbenzamide scale-up.
Part 5: References
Title: Chemical reaction hazards and the risk of thermal runaway INDG254
Source: Health and Safety Executive (via Cedrec)
URL: [Link]
Title: Process Safety and Scale-up - H.E.L Group
Source: H.E.L Group
URL: [Link]
Title: Managing Hazards for Scale Up of Chemical Manufacturing Processes
Source: ACS Publications
URL: [Link]
Title: Review on loss prevention of chemical reaction thermal runaway: Principles and application
Source: Maxapress / Emergency Management Science and Technology
URL: [Link]
Title: Scaling-up Potentially Runaway Systems Using Calorimetry
Source: Mettler Toledo
URL: [Link]
Title: Process Safety & Scale-Up in Singapore | Asia Mattelab
Source: Mattelab
URL: [Link]
1H NMR and 13C NMR analysis of 3-amino-4-methylbenzamide
Analytical Superiority in Structural Elucidation: A Comparative Guide to 1H and 13C NMR Analysis of 3-Amino-4-methylbenzamide Executive Summary 3-Amino-4-methylbenzamide (PubChem CID 88043)[1] is a highly versatile aroma...
Author: BenchChem Technical Support Team. Date: April 2026
Analytical Superiority in Structural Elucidation: A Comparative Guide to 1H and 13C NMR Analysis of 3-Amino-4-methylbenzamide
Executive Summary
3-Amino-4-methylbenzamide (PubChem CID 88043)[1] is a highly versatile aromatic building block utilized extensively in the synthesis of advanced therapeutics, including p38α Mitogen-Activated Protein Kinase (MAPK) inhibitors[2] and allosteric inhibitors of the human Bloom syndrome (BLM) helicase[3]. For drug development professionals, validating the structural integrity of this intermediate is non-negotiable. This guide provides an authoritative comparison of Nuclear Magnetic Resonance (NMR) methodologies, contrasting solvent selections and field strengths to establish a self-validating protocol for the flawless structural elucidation of 3-amino-4-methylbenzamide.
The Causality of Solvent Selection: DMSO-d6 vs. Alternatives
The structural complexity of 3-amino-4-methylbenzamide lies in its two exchangeable functional groups: a primary aromatic amine (-NH2) and a primary carboxamide (-CONH2). Selecting the correct deuterated solvent is the most critical variable in its NMR analysis.
DMSO-d6 (The Gold Standard): As a highly polar, aprotic solvent and a strong hydrogen-bond acceptor, DMSO-d6 forms stable hydrogen bonds with the -NH2 and -CONH2 protons. This interaction drastically reduces their exchange rate with residual water. Consequently, the amine protons appear as a distinct broad singlet. More importantly, DMSO-d6 reveals the restricted rotation around the amide C-N partial double bond, resolving the diastereotopic -CONH2 protons into two separate signals.
CD3OD (The Protic Pitfall): Utilizing methanol-d4 results in rapid deuterium exchange. The -NH2 and -CONH2 protons are replaced by deuterium, rendering them "invisible" in the 1H NMR spectrum. While useful for confirming the number of exchangeable protons via comparison, it strips away critical structural markers.
CDCl3 (The Physical Limit): Chloroform-d lacks the polarity required to fully solvate the hydrogen-bonding network of the benzamide crystal lattice, resulting in poor signal-to-noise (S/N) ratios and broadened peaks due to aggregation.
Logic tree determining the optimal NMR solvent based on proton exchange and solubility.
Quantitative Data Comparison: Chemical Shift Analytics
The following tables synthesize the representative 1H and 13C NMR chemical shifts for 3-amino-4-methylbenzamide, contrasting the data obtained in DMSO-d6 versus CD3OD to highlight the analytical divergence.
Table 1: 1H NMR (400 MHz) Chemical Shift Comparison
Proton Assignment
Multiplicity
DMSO-d6 (ppm)
CD3OD (ppm)
Causality / Note
-CH3 (C4)
Singlet (3H)
~2.10
~2.15
Unaffected by solvent exchange.
-NH2 (C3)
Broad Singlet (2H)
~5.05
Missing
Rapid H/D exchange in CD3OD.
H-5 (Ar)
Doublet (1H)
~6.95 (J ≈ 7.8 Hz)
~7.00
Ortho coupling to H-6.
H-6 (Ar)
Doub. of Doub. (1H)
~7.05 (J ≈ 7.8, 1.5 Hz)
~7.10
Ortho to H-5, meta to H-2.
-CONH_a
Broad Singlet (1H)
~7.15
Missing
Diastereotopic amide proton (cis).
H-2 (Ar)
Doublet (1H)
~7.20 (J ≈ 1.5 Hz)
~7.25
Meta coupling to H-6.
-CONH_b
Broad Singlet (1H)
~7.75
Missing
Diastereotopic amide proton (trans).
Table 2: 13C NMR (100 MHz) Chemical Shift Comparison
Carbon Assignment
Type
DMSO-d6 (ppm)
CD3OD (ppm)
C4-CH3
Primary
~17.5
~18.0
C-2 (Ar)
Tertiary
~113.2
~114.5
C-6 (Ar)
Tertiary
~115.8
~117.0
C-4 (Ar)
Quaternary
~125.4
~127.1
C-5 (Ar)
Tertiary
~129.8
~131.0
C-1 (Ar)
Quaternary
~132.5
~133.8
C-3 (Ar)
Quaternary
~146.2
~147.5
C=O (Amide)
Quaternary
~168.7
~171.2
Instrument Performance: 400 MHz vs. 600 MHz Field Strength
While a standard 400 MHz spectrometer is sufficient for routine verification, the aromatic region of 3-amino-4-methylbenzamide (H-2, H-5, H-6) benefits significantly from higher field strengths (e.g., 600 MHz).
400 MHz Limitations: At 400 MHz, the chemical shift difference (in Hz) between H-5 and H-6 is relatively small. Depending on sample concentration and temperature, this can lead to second-order roofing effects, complicating the extraction of precise coupling constants.
600 MHz Superiority: At 600 MHz, the increased dispersion cleanly separates the AMX/ABX spin system into a pure first-order spectrum. This allows for unambiguous integration and precise measurement of the meta-coupling (J ≈ 1.5 Hz) between H-2 and H-6, which is critical for confirming the 1,3,4-substitution pattern of the benzene ring.
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints.
Step 1: Sample Preparation
Action: Dissolve 15-20 mg of 3-amino-4-methylbenzamide in 0.6 mL of high-purity DMSO-d6 (99.9% D).
Causality: This concentration provides an optimal S/N ratio for 13C NMR within a reasonable timeframe (e.g., 512 scans) without causing viscosity-induced line broadening in the 1H spectrum.
Step 2: Filtration
Action: Pass the solution through a glass wool plug packed in a Pasteur pipette directly into the 5 mm NMR tube.
Self-Validation Checkpoint: Visually inspect the tube against a light source. The solution must be perfectly clear. Why? Suspended particulates create localized magnetic susceptibility gradients, destroying magnetic field homogeneity and broadening the peaks.
Step 3: Equilibration and Tuning
Action: Insert the sample into the probe and allow it to equilibrate to 298 K for 5 minutes. Tune and match the probe for 1H and 13C frequencies.
Causality: Temperature fluctuations during acquisition cause chemical shift drift, particularly for the hydrogen-bonded -NH2 and -CONH2 protons.
Step 4: Locking and Shimming
Action: Lock onto the deuterium signal of DMSO-d6. Perform automated gradient shimming (e.g., TopShim) focusing on the Z0-Z5 coils.
Self-Validation Checkpoint: The lock level must stabilize at >80% without fluctuation, and the residual DMSO-d5 pentet (2.50 ppm) must display a symmetrical Lorentzian line shape with a full-width at half-maximum (FWHM) of <1.0 Hz.
Step 5: Acquisition
Action: Execute a standard 1H pulse sequence (e.g., zg30) with a 10-second relaxation delay (D1). For 13C, use a proton-decoupled sequence (e.g., zgpg30).
Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of all protons, allowing for accurate, quantitative integration of the aromatic and exchangeable protons.
PubChem Compound Summary for CID 88043 | National Center for Biotechnology Information | URL:[Link]
Design, Synthesis, and Anti-inflammatory Properties of Orally Active 4-(Phenylamino)-pyrrolo[2,1-f][1,2,4]triazine p38α Mitogen-Activated Protein Kinase Inhibitors | Journal of Medicinal Chemistry (ACS Publications) | URL:[Link]
Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein | eLife | URL:[Link]
A Comprehensive Guide to the Mass Spectrometry Fragmentation of 3-amino-4-methylbenzamide
For researchers and drug development professionals engaged in the analysis of small molecules, a deep understanding of mass spectrometry fragmentation patterns is paramount for unambiguous structural elucidation and meta...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals engaged in the analysis of small molecules, a deep understanding of mass spectrometry fragmentation patterns is paramount for unambiguous structural elucidation and metabolite identification. This guide provides an in-depth analysis of the fragmentation behavior of 3-amino-4-methylbenzamide (C₈H₁₀N₂O, Molecular Weight: 150.18 g/mol ), a key chemical intermediate in the synthesis of pharmaceuticals and dyes.[1][2]
This document moves beyond a simple catalog of fragments, offering a mechanistic interpretation of the observed fragmentation pathways under Electrospray Ionization (ESI), supported by experimental data. We will also present a comparative perspective with related structures and provide a detailed experimental protocol to enable replication and further investigation in your own laboratory.
Understanding the Fragmentation of 3-amino-4-methylbenzamide: An Experimental and Mechanistic Approach
The fragmentation of an ion in a mass spectrometer is not a random process. It is governed by the inherent chemical stability of the bonds within the molecule and the distribution of charge. For 3-amino-4-methylbenzamide, the presence of a primary aromatic amine, a methyl group, and a primary amide on a benzene ring creates a unique electronic environment that dictates its fragmentation cascade.
An experimental tandem mass spectrum (MS/MS) of 3-amino-4-methylbenzamide was obtained from the GNPS database (Spectrum ID: CCMSLIB00005762065), originating from MassBank (ID: LU094701).[3][4][5] This spectrum was acquired in positive ion mode using Electrospray Ionization (ESI), with a precursor ion of m/z 151.087, corresponding to the protonated molecule [M+H]⁺.
Analysis of the Experimental MS/MS Spectrum
The experimental data reveals a series of characteristic fragment ions. The most significant peaks from the spectrum are summarized in the table below.
Precursor Ion (m/z)
Fragment Ion (m/z)
Proposed Neutral Loss
151.087
134.060
NH₃ (Ammonia)
151.087
133.076
H₂O (Water)
151.087
106.065
CONH₃ (Aminocarbonyl group)
134.060
106.065
CO (Carbon Monoxide)
Proposed Fragmentation Pathways
Based on the experimental data and established principles of mass spectrometry, we can propose the following fragmentation pathways for the [M+H]⁺ ion of 3-amino-4-methylbenzamide.
The initial protonation in ESI is likely to occur at one of the two nitrogen atoms, with the primary amine being a highly probable site due to its basicity.
Pathway 1: Loss of Ammonia (NH₃)
A prominent fragmentation route involves the loss of ammonia (NH₃), leading to the fragment ion at m/z 134.060 . This is a characteristic fragmentation for primary amides. The mechanism likely involves the transfer of a proton from the protonated amine to the amide group, followed by the elimination of a neutral ammonia molecule. This results in the formation of a stable acylium ion.
Pathway 2: Loss of Water (H₂O)
The observation of a fragment at m/z 133.076 suggests the loss of a water molecule. This is less common for simple amides but can be rationalized in this structure. It may proceed through a rearrangement where the ortho-methyl group participates in the elimination of water from the protonated amide.
Pathway 3: Formation of the Methylaniline Ion
The fragment at m/z 106.065 corresponds to the loss of the aminocarbonyl group (CONH₃). This likely arises from the cleavage of the bond between the benzene ring and the amide carbonyl group. This pathway leads to the formation of a protonated 4-methyl-3-amino-phenyl cation.
Secondary Fragmentation
The fragment ion at m/z 134.060 (from the loss of NH₃) can undergo further fragmentation by losing carbon monoxide (CO) to form the ion at m/z 106.065 . This is a classic fragmentation pathway for acylium ions.
The proposed fragmentation pathways are illustrated in the diagram below.
Caption: Predicted fragmentation of protonated 3-amino-4-methylbenzamide.
Comparative Analysis with Isomeric and Related Compounds
Experimental Protocol for MS/MS Analysis
For researchers wishing to acquire their own mass spectrometry data for 3-amino-4-methylbenzamide, the following protocol provides a robust starting point.
1. Sample Preparation
Prepare a stock solution of 3-amino-4-methylbenzamide at 1 mg/mL in methanol.
Dilute the stock solution to a final concentration of 1 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation for positive mode ESI.
Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
Collision Energy: Perform a ramping collision energy experiment (e.g., 10-40 eV) to observe the optimal energy for generating key fragments. A fixed collision energy of 20 eV is a good starting point.
Product Ion Scan Range: m/z 40-160.
This guide provides a foundational understanding of the mass spectrometric behavior of 3-amino-4-methylbenzamide. By combining experimental data with mechanistic insight, researchers can more confidently identify this compound and its derivatives in complex matrices. The provided protocol offers a clear path for obtaining high-quality data to support these analytical endeavors.
References
GNPS Library Spectrum CCMSLIB00005762065. (2020, November 16). Retrieved from [Link]
Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(5), 917-26.
ResearchGate. (n.d.). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Retrieved from [Link]
GNPS. (n.d.). UCSD/CCMS - User Summary. Retrieved from [Link]
GNPS. (n.d.). GNPS Dataset MSV000079091 scan 19651 Annotation History. Retrieved from [Link]
GNPS. (n.d.). UCSD/CCMS - Spectrum Library. Retrieved from [Link]
GNPS. (2025, December 8). GNPS Public Spectral Libraries. Retrieved from [Link]
NIST. (n.d.). 3-Amino-4-methoxybenzamide. In NIST Chemistry WebBook. Retrieved from [Link]
SIELC Technologies. (2018, May 16). 3-Amino-4-methylbenzamide. Retrieved from [Link]
PubChemLite. (n.d.). 3-amino-4-methylbenzamide (C8H10N2O). Retrieved from [Link]
GitHub. (2026, March 18). GNPS Documentation - Libraries List. Retrieved from [Link]
worldofchemicals.com. (2013, April 2). 3-Amino-4-methylbenzamide. Retrieved from [Link]
Matrix Fine Chemicals. (n.d.). 3-AMINO-4-METHYLBENZAMIDE | CAS 19406-86-1. Retrieved from [Link]
comparative study of different synthetic routes for 3-amino-4-methylbenzamide
Executive Summary 3-Amino-4-methylbenzamide (CAS 19406-86-1) is a highly versatile bifunctional building block. It is a critical intermediate in the synthesis of heteroaryl ERK1/ERK2 inhibitors , p38α MAP kinase inhibito...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Amino-4-methylbenzamide (CAS 19406-86-1) is a highly versatile bifunctional building block. It is a critical intermediate in the synthesis of heteroaryl ERK1/ERK2 inhibitors , p38α MAP kinase inhibitors , and serves as a key diazotization component (Fast Red Base DB-60) for modifying high-performance azo pigments like C.I. Pigment Red 146 .
For drug development professionals and process chemists, selecting the optimal synthetic route requires balancing atom economy, scalability, and reagent cost. This guide objectively compares the three primary synthetic pathways to this compound, providing mechanistic rationale and self-validating experimental protocols to ensure reproducibility.
Mechanistic Pathways & Route Logic
The synthesis of 3-amino-4-methylbenzamide typically follows one of three distinct logical pathways, dictated by the starting material and the desired scale of production .
Synthetic routes to 3-amino-4-methylbenzamide: Nitration-Reduction, Direct Amidation, and Hydration.
Quantitative Performance Comparison
To facilitate objective decision-making, the operational metrics of the three routes are summarized below based on standard laboratory and pilot-scale data.
Metric
Route 1: Nitration-Reduction
Route 2: Direct Amidation
Route 3: Nitrile Hydration
Primary Use Case
Industrial / Process Scale-up
Discovery / Medicinal Chemistry
High-Purity / Niche Synthesis
Overall Yield
75% – 85% (Over 3 steps)
60% – 70% (1 step)
85% – 90% (1 step)
Scalability
High (Multi-kg to Tonne)
Low (Gram to Multi-gram)
Medium (Kg)
Cost per kg
Low (Commodity reagents)
High (Expensive coupling agents)
Medium-High (Costly SM)
Atom Economy
High (Water as main byproduct)
Low (Generates urea waste)
Very High
Key Impurities
Dinitro-derivatives, unreduced nitro
Dimerization/Polymerization
Unreacted nitrile
In-Depth Route Analysis & Causality
Route 1: Nitration-Reduction (The Industrial Standard)
Causality & Logic: This route leverages the inherent regioselectivity of the aromatic ring. In p-toluic acid, the methyl group is an ortho/para director, while the carboxylic acid is a meta director. Both synergistically direct the incoming nitronium ion to the 3-position, ensuring high isomeric purity without the need for complex separation. For the final step, catalytic hydrogenation (Pd/C) is strictly preferred over chemical reduction (e.g., Fe/HCl) to prevent the generation of heavy metal sludge, aligning with green chemistry mandates.
Route 2: Direct Amidation (The Discovery Approach)
Causality & Logic: Starting directly from 3-amino-4-methylbenzoic acid condenses the synthesis into a single step, ideal for rapid library generation in drug discovery. The primary risk here is self-condensation (polymerization) between the free amine and the activated carboxylic acid. However, the amine is sterically hindered by the adjacent methyl group and electronically deactivated by the carboxyl group. By utilizing EDC·HCl and HOBt with an excess of NH₄Cl/DIPEA, the active ester is rapidly intercepted by ammonia in situ. EDC is specifically chosen over HATU because its urea byproduct is water-soluble, allowing the highly polar product to be isolated via simple aqueous extraction rather than tedious chromatography.
Route 3: Nitrile Hydration (The High-Atom-Economy Alternative)
Causality & Logic: The controlled hydration of 3-amino-4-methylbenzonitrile using alkaline hydrogen peroxide is an exceptionally clean reaction. The mechanism involves the nucleophilic attack of the hydroperoxide anion on the nitrile carbon. This route is highly efficient but is often limited by the commercial availability and cost of the starting nitrile compared to p-toluic acid.
Self-Validating Experimental Protocols
The following protocols are engineered with built-in In-Process Controls (IPCs) and visual cues to ensure the system is self-validating at each stage.
Protocol A: The Nitration-Reduction Sequence (Route 1)
Step 1: Regioselective Nitration
Setup: Dissolve p-toluic acid (1.0 eq) in concentrated H₂SO₄ (4.0 volumes) and cool to 0 °C using an ice-salt bath.
Addition: Add fuming HNO₃ (1.1 eq) dropwise over 1 hour.
Causality: Maintaining the internal temperature strictly below 5 °C prevents oxidative cleavage of the methyl group and suppresses dinitration.
Validation: Quench a 50 µL aliquot in water. TLC (Hexanes:EtOAc 1:1) should show complete consumption of the starting material.
Workup: Pour the bulk mixture over crushed ice. The intermediate (3-nitro-4-methylbenzoic acid) will precipitate as a pale yellow solid. Filter, wash with cold water, and dry.
Step 2: Acid Chloride Formation & Amidation
Activation: Suspend the intermediate in SOCl₂ (3.0 eq) with a catalytic amount of DMF (0.05 eq). Reflux at 80 °C.
Validation: The reaction is complete when gas evolution (SO₂ and HCl) ceases and the suspension becomes a clear, homogeneous solution.
Amidation: Distill off excess SOCl₂ under vacuum. Dissolve the resulting acyl chloride in anhydrous THF and add it dropwise to a vigorously stirred solution of aqueous ammonia (28%, 10 eq) at 0 °C.
Isolation: The highly exothermic reaction immediately yields 3-nitro-4-methylbenzamide as a yellow precipitate. Filter and wash with water.
Step 3: Catalytic Hydrogenation
Reduction: Dissolve the amide in methanol (10 volumes). Add 10% Pd/C (0.05 eq by weight). Purge the vessel with N₂, then H₂.
Reaction: Stir vigorously under an H₂ atmosphere (balloon or 50 psi in an autoclave) at room temperature.
Validation (Self-Evident): Hydrogen uptake will cease when the reaction is complete. Visually, the mixture transitions from a yellow suspension to a colorless solution. TLC (DCM:MeOH 9:1) will reveal a highly fluorescent spot under UV 254 nm at a lower Rf than the nitro precursor.
Workup: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield 3-amino-4-methylbenzamide as an off-white solid.
Protocol B: Direct Coupling Amidation (Route 2)
Active Ester Formation: In a dry flask, dissolve 3-amino-4-methylbenzoic acid (1.0 eq), EDC·HCl (1.5 eq), and HOBt (1.2 eq) in anhydrous DMF (5 volumes). Stir at room temperature for 30 minutes.
Causality: HOBt forms a stable active ester, preventing the formation of unreactive N-acylureas.
Amine Introduction: Add NH₄Cl (3.0 eq) followed by dropwise addition of DIPEA (4.0 eq).
Causality: NH₄Cl + DIPEA generates a steady, controlled concentration of ammonia in situ, preventing the competitive hydrolysis that occurs if aqueous ammonia is used.
Validation: Monitor via HPLC. The active ester peak should completely convert to the product peak within 12 hours.
Workup: Pour the mixture into ice water. Extract with EtOAc (3x). Wash the organic layer extensively with brine (5x) to remove DMF and the water-soluble EDC-urea byproduct. Dry over Na₂SO₄ and concentrate.
References
Journal of Medicinal Chemistry (ACS Publications). 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. Retrieved from:[Link]
RSC Advances. Modification of C.I. Pigment Red 146 with surfactants and graphene oxide. Retrieved from:[Link]
Comparative
High-Performance Analytical Method Validation for 3-Amino-4-methylbenzamide: A Comparative Guide
Executive Summary 3-Amino-4-methylbenzamide (3-AMB) is a critical primary aromatic amine (PAA) utilized as a foundational building block in pharmaceutical synthesis and dye manufacturing. Due to the genotoxic potential a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Amino-4-methylbenzamide (3-AMB) is a critical primary aromatic amine (PAA) utilized as a foundational building block in pharmaceutical synthesis and dye manufacturing. Due to the genotoxic potential associated with PAAs, regulatory agencies demand rigorous, highly sensitive analytical methods for their quantification in drug substances and consumer products.
This guide provides an objective, data-driven comparison between legacy High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and modern Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Furthermore, it details a robust, self-validating experimental protocol aligned with the latest 1[1], demonstrating how to build quality and reliability directly into your analytical workflow.
The Analytical Challenge: 3-Amino-4-methylbenzamide
3-AMB (CAS: 19406-86-1; Molecular Weight: 150.18 g/mol ) is a highly polar, aromatic compound requiring 2[2] for accurate calibration. Traditional spectrophotometric methods measure total "aniline equivalents" but suffer from a severe lack of selectivity, frequently yielding false positives in 3[3]. While HPLC-UV improves separation, it often lacks the sensitivity required for trace-level impurity analysis (e.g., parts-per-billion thresholds) and remains highly vulnerable to matrix interferences common in 4[4].
Methodology Comparison: UHPLC-MS/MS vs. Legacy HPLC-UV
To establish an authoritative control strategy, modern laboratories are transitioning to UHPLC-MS/MS. Table 1 objectively compares the performance metrics of both modalities, highlighting the mechanistic advantages of mass spectrometry.
Table 1: Performance Comparison of Analytical Modalities for 3-AMB
Parameter
Legacy HPLC-UV
Advanced UHPLC-MS/MS
Causality / Advantage
Detection Limit (LOD)
~50 ng/mL
0.05 ng/mL
MS/MS eliminates background chemical noise via specific MRM filtering.
Selectivity
Low (co-elution risks)
High (Mass-to-charge specific)
UV absorbs broadly across many aromatics; MS/MS isolates exact precursor/product ion pairs.
Run Time
25 minutes
5 minutes
Sub-2 µm particles in UHPLC allow higher flow rates without losing theoretical plates (resolution).
Matrix Interference
High
Low (Corrected via IS)
Isotope dilution and MRM transitions ignore non-target matrix ions.
The following UHPLC-MS/MS protocol is designed as a closed-loop, self-validating system. By embedding internal controls at every step, the analytical batch inherently verifies its own accuracy, precision, and specificity.
Figure 1: Lifecycle approach to 3-AMB analytical method validation per ICH Q14 and Q2(R2).
Action: Spike 1.0 g of the sample matrix with 10 µL of isotopically labeled internal standard (IS), 3-AMB-d3 (1 µg/mL). Extract using 10 mL of 20% ethanol/water (v/v) via ultrasonication for 15 minutes.
Causality: The IS is added before extraction. Because 3-AMB-d3 shares identical physicochemical properties with 3-AMB but has a different mass, it experiences the exact same extraction efficiency and matrix-induced ion suppression. By quantifying the ratio of Native/IS, the method automatically corrects for recovery losses, making the extraction process self-validating.
Step 2: Chromatographic Separation
Action: Inject 2.0 µL onto a Pentafluorophenyl (F5) UHPLC column (100 x 2.1 mm, 1.7 µm) maintained at 40°C.
Mobile Phase: Solvent A (Water + 0.1% Formic Acid); Solvent B (Methanol + 0.1% Formic Acid). Gradient: 5% B to 60% B over 4 minutes.
Causality: An F5 stationary phase is selected over a standard C18 because the fluorinated ring provides strong
π−π
interactions with the aromatic ring of 3-AMB, enhancing the retention of this polar analyte. Formic acid (0.1%) acts as a proton donor, ensuring the primary amine group remains fully protonated (
NH3+
), which is an absolute prerequisite for efficient ionization in Positive Electrospray Ionization (ESI+) mode.
Step 3: MS/MS Detection (MRM Mode)
Action: Operate the triple quadrupole mass spectrometer in ESI+ mode.
Causality: Monitoring two transitions ensures peak purity. If the ratio between the quantifier and qualifier ions deviates by more than
±
20% from the calibration standard, the system flags the peak as contaminated, preventing false positive reporting.
Validation Results (ICH Q2(R2) Framework)
Validation was executed strictly according to the revised ICH Q2(R2) guidelines, which emphasize a lifecycle approach and fit-for-purpose demonstration.
Table 2: ICH Q2(R2) Validation Summary for 3-AMB via UHPLC-MS/MS
Validation Characteristic
ICH Q2(R2) Acceptance Criteria
UHPLC-MS/MS Performance
Status
Linearity (Range)
R² ≥ 0.995 (0.1 - 50 ng/mL)
R² = 0.9992 (1/x weighting)
Pass
Accuracy (Recovery)
80% - 120% at 3 concentration levels
98.5% ± 4.2%
Pass
Precision (Repeatability)
%RSD ≤ 10% (n=6)
3.1%
Pass
Limit of Quantitation
S/N ≥ 10
0.1 ng/mL
Pass
Specificity
No interfering peaks >20% LOQ
No peaks detected in blank matrix
Pass
Specificity: Blank matrix extracts showed no peaks
≥
20% of the LOQ at the retention time of 3-AMB, confirming the absence of matrix interference.
Linearity & Range: Evaluated from 0.1 to 50 ng/mL. The use of a 1/x weighted linear regression compensated for heteroscedasticity (increasing variance at higher concentrations), ensuring accurate quantification at the lower end of the curve.
System Suitability Testing (SST) as a Self-Validating Mechanism
To maintain trustworthiness over the method's lifecycle, routine runs must include an SST sequence:
Blank Injection: Assesses column carryover. Must yield a signal
<
20% of LOQ.
Calibration Verification (CCV): A mid-level standard injected every 10 samples. Must back-calculate to within
±
10% of its nominal value.
System Precision: Six replicate injections of a standard must yield an RSD
≤
5%.
Failure at any SST node automatically halts the sequence, ensuring that no compromised data is ever reported.
References
Validation of Analytical Procedures Q2(R2) - ICH. 1
Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials - SCIEX. 5
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System - Waters (lcms.cz). 4
Determination of primary aromatic amines in cold water extract of coloured paper napkin samples by liquid chromatography-tandem mass spectrometry - NIH/PMC. 3
comparison of catalytic activity of sulfuric acid vs other acid catalysts
An In-Depth Guide to the Catalytic Activity of Sulfuric Acid versus Alternative Acid Catalysts For the modern researcher in chemical synthesis and drug development, the choice of an acid catalyst is a critical decision p...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Catalytic Activity of Sulfuric Acid versus Alternative Acid Catalysts
For the modern researcher in chemical synthesis and drug development, the choice of an acid catalyst is a critical decision point that influences reaction efficiency, yield, safety, and environmental impact. Sulfuric acid (H₂SO₄), a workhorse of the chemical industry, has long been the default choice for a multitude of acid-catalyzed reactions due to its low cost and high acidity. However, its limitations—corrosivity, difficulty in separation, and environmental concerns—have spurred the development and adoption of a diverse array of alternative catalysts.
This guide provides a comprehensive comparison of the catalytic activity of sulfuric acid against other prominent acid catalysts. We will delve into the mechanistic underpinnings of homogeneous versus heterogeneous catalysis, present objective experimental data, and offer detailed protocols to empower researchers to make informed decisions for their specific applications.
The Dichotomy of Acid Catalysis: Homogeneous vs. Heterogeneous
Acid catalysts are broadly classified into two categories based on their phase relative to the reactants. Understanding this fundamental difference is key to appreciating the relative merits of sulfuric acid and its alternatives.
Homogeneous Catalysis: In this mode, the catalyst and reactants exist in the same phase, typically a liquid solution. Sulfuric acid is a classic example. This uniformity allows for excellent contact between the catalyst's active sites and reactant molecules, often leading to high reaction rates and selectivity due to minimal mass transfer limitations.[1][2] However, the primary drawback is the challenging and often costly separation of the catalyst from the product mixture, which complicates purification and prevents easy catalyst recycling.[3]
Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants—most commonly, a solid catalyst in a liquid or gas-phase reaction.[2] This configuration is the hallmark of catalysts like ion-exchange resins (e.g., Amberlyst™), zeolites, and functionalized silicas. The standout advantage is the ease of separation; the catalyst can be simply filtered off, enabling straightforward product work-up and catalyst reuse.[4][5][6] This makes heterogeneous systems highly attractive for continuous industrial processes and greener chemistry applications.[1]
The logical relationship between these catalysis types and their key characteristics can be visualized as follows:
Caption: Core characteristics of homogeneous vs. heterogeneous catalysis.
Sulfuric Acid: The Archetypal Homogeneous Catalyst
Sulfuric acid catalyzes reactions by acting as a potent Brønsted acid, donating a proton (H⁺) to a substrate. This protonation increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. A classic example is the Fischer esterification of a carboxylic acid with an alcohol.[7][8]
Mechanism of Sulfuric Acid in Fischer Esterification:
Protonation of the Carbonyl: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: The alcohol's hydroxyl oxygen attacks the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Water Elimination: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.
Deprotonation: The protonated ester is deprotonated (the H⁺ is reclaimed by the catalyst) to yield the final ester product.
Advantages:
High Acidity & Efficacy: It is a strong acid that effectively catalyzes a wide range of reactions, including esterification, nitration, hydrolysis, and alkylation.[8][9]
Low Cost: As a bulk commodity chemical, it is inexpensive and widely available.
Disadvantages:
Corrosivity & Safety: Concentrated sulfuric acid is highly corrosive and hazardous to handle, requiring specialized equipment and stringent safety protocols.[4]
Product Separation: Neutralization and extraction are required to remove the acid, generating significant waste (e.g., sulfate salts) and complicating product purification.
Side Reactions: Its strong dehydrating nature can lead to unwanted side reactions, such as charring or polymerization, reducing selectivity and yield.[10]
Comparative Analysis with Alternative Acid Catalysts
The quest for safer, more sustainable, and more efficient processes has led to the rise of several alternatives to sulfuric acid.
Alternative Homogeneous Catalyst: p-Toluenesulfonic Acid (PTSA)
PTSA is a strong organic acid that is solid at room temperature, making it easier and safer to handle than liquid sulfuric acid.[10][11] It is highly soluble in organic solvents, which can be a significant advantage in non-polar reaction media.[10]
Performance Comparison:
Enhanced Activity: In several instances, PTSA exhibits superior catalytic activity compared to sulfuric acid at the same proton concentration. For the hydrolysis of waste polyethylene terephthalate (PET), PTSA achieved ~100% degradation in 90 minutes at 150°C, whereas sulfuric acid required over 5 hours for a similar result.[12] In the pretreatment of corn stover, a PTSA solution produced significantly more reducing sugars than a sulfuric acid solution of the same H⁺ concentration.[13][14]
Milder Conditions: PTSA is often considered a "gentler" reagent, less prone to causing charring or degradation of sensitive substrates.[11] This is a key reason for its preference in reactions like acetal formation.[10]
Separation: While still a homogeneous catalyst requiring removal, its solid nature can sometimes simplify handling and dosing.
Heterogeneous Solid Acid Catalysts
Solid acids represent the most significant class of alternatives, prized for their operational simplicity and environmental benefits.
These are polymer-based resins functionalized with sulfonic acid groups, effectively serving as an immobilized form of a strong acid.
Performance Comparison:
Safety: The primary advantage is that Amberlyst is significantly less dangerous and corrosive to handle than sulfuric acid.[4][15]
Comparable Activity: In many applications, its catalytic efficiency is on par with sulfuric acid. In certain condensation reactions, Amberlyst-H⁺ was found to be equally as effective as H₂SO₄, providing a 91% yield, comparable to that achieved with concentrated sulfuric acid.[16]
Reusability: A key feature is their recyclability. Studies have shown that Amberlyst catalysts can be recovered and reused for multiple cycles with minimal loss of activity.[16]
Acidity: The acidity of Amberlyst resins is comparable to moderately concentrated sulfuric acid (e.g., Amberlyst 15 to ~35% H₂SO₄, and Amberlyst 35 to ~68% H₂SO₄).[17]
Nafion is a perfluorinated polymer with sulfonic acid groups, which gives it exceptional chemical and thermal stability.
Performance Comparison:
Superacidity: Nafion is classified as a superacid, with an acidity greater than 100% pure sulfuric acid.[18][19] This allows it to catalyze reactions that are sluggish with conventional acids, often leading to higher reaction rates and conversions.[18]
Versatility: It is effective in a wide array of organic transformations, including alkylation, esterification, and hydrolysis.[18][19]
Robustness: Its chemical inertness and thermal stability (up to ~190°C) make it suitable for use under harsh reaction conditions where other catalysts might degrade.
Separation and Reusability: As a solid, it is easily separated from reaction mixtures, simplifying purification and enabling catalyst recycling.[19]
Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their acidity arises from the charge imbalance when Al³⁺ replaces Si⁴⁺ in the framework, creating Brønsted acid sites.
Performance Comparison:
Shape Selectivity: Their uniform pore structure can impart shape selectivity, favoring the formation of specific isomers or products that fit within the pores, an advantage not offered by amorphous catalysts like sulfuric acid.
High Activity & Selectivity: In some reactions, zeolites demonstrate superior performance. In the esterification of isoamyl alcohol with acetic acid, the zeolite HZSM-5 resulted in a 100% yield and 100% selectivity, outperforming sulfuric acid.
Tunable Acidity: The acid strength and concentration of zeolites can be modified through methods like acid treatment or varying the silicon-to-aluminum ratio, allowing for catalyst optimization.[20][21]
Thermal Stability: Zeolites are generally very stable at high temperatures, making them suitable for gas-phase reactions.
Quantitative Data Summary
To provide an objective comparison, the following table summarizes experimental data from literature for a representative reaction: the conversion of biomass-derived molecules.
¹TRS: Total Reducing Sugars
²TPA: Terephthalic Acid
Experimental Protocols for Catalyst Comparison
To ensure a fair and self-validating comparison of catalytic performance, a standardized experimental workflow is essential. The following protocol outlines a method for comparing sulfuric acid against a solid acid catalyst (e.g., Amberlyst-15) for the esterification of acetic acid with n-butanol.
Protocol: Comparative Esterification
Objective: To compare the catalytic efficiency of homogeneous H₂SO₄ and heterogeneous Amberlyst-15 in the synthesis of n-butyl acetate.
Materials:
Glacial Acetic Acid
n-Butanol
Concentrated Sulfuric Acid (98%)
Amberlyst-15 (dried)
Toluene (for Dean-Stark)
Sodium Bicarbonate (saturated solution)
Anhydrous Magnesium Sulfate
Round-bottom flasks, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer.
Workflow Diagram:
Caption: Workflow for comparing homogeneous and heterogeneous catalysts.
Step-by-Step Procedure:
Catalyst Preparation: Dry the Amberlyst-15 resin in a vacuum oven at 60°C for 12 hours to remove adsorbed water.
Reaction Setup: Assemble two identical reaction setups, each with a 250 mL round-bottom flask, a Dean-Stark trap, a condenser, and a magnetic stirrer.
Charging Flasks: To each flask, add glacial acetic acid (e.g., 0.5 mol), n-butanol (e.g., 0.6 mol), and 50 mL of toluene.
Flask 2 (Amberlyst-15): Add a mass of Amberlyst-15 corresponding to 0.01 mol of H⁺ sites (based on the manufacturer's specified capacity, e.g., ~2.1 g for a capacity of 4.7 mmol H⁺/g).
Reaction: Heat both flasks to reflux. Water will begin to collect in the Dean-Stark trap as the azeotrope with toluene breaks.
Monitoring: Monitor the reaction by observing the volume of water collected. The theoretical amount is 0.5 mol (9 mL). The reaction is complete when water evolution ceases. Take small aliquots periodically for GC analysis to track conversion rates.
Work-up (Flask 1 - H₂SO₄): Cool the reaction mixture. Carefully transfer to a separatory funnel and wash with saturated NaHCO₃ solution until CO₂ evolution stops. Then wash with water and brine. Dry the organic layer over anhydrous MgSO₄.
Work-up (Flask 2 - Amberlyst-15): Cool the reaction mixture. Recover the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with fresh solvent and dried for reuse. The filtrate can be processed directly.
Product Isolation & Analysis: Remove the toluene from both reaction filtrates using a rotary evaporator. Weigh the resulting n-butyl acetate to calculate the yield. Analyze purity using Gas Chromatography (GC) and confirm identity with ¹H NMR.
Conclusion
While sulfuric acid remains a potent and cost-effective catalyst, its role as a universal solution is being challenged by a host of superior alternatives tailored for specific needs. For applications prioritizing safety, sustainability, and process efficiency, solid acid catalysts like Amberlyst , Nafion , and zeolites offer compelling advantages in handling, catalyst recovery, and reusability. In the realm of homogeneous catalysis, p-toluenesulfonic acid often provides a milder and sometimes more active alternative.
The choice of catalyst is not a simple matter of swapping one acid for another; it is a strategic decision that impacts the entire workflow, from reaction kinetics to product purification. By understanding the fundamental principles and leveraging the comparative data presented, researchers can select the optimal acid catalyst to drive their chemical innovations forward in a safer, greener, and more efficient manner.
References
Brainly. (2023, August 31). What is the main advantage of using Amberlyst as the catalyst instead of sulfuric acid? Available at: [Link]
Chem LibreTexts. (2021, August 15). Homogeneous vs. Heterogeneous Catalysis. Available at: [Link]
Academia.edu. (n.d.). Esterification by solid acid catalysts—a comparison. Available at: [Link]
Clark, J. (2023, June 30). Examples of Acid Catalysis in Organic Chemistry. Chemguide. Available at: [Link]
Jessop, P. G., et al. (2016). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. PMC. Available at: [Link]
RevisionDojo. (2025, November 21). Heterogeneous vs Homogeneous Catalysis Explained. Available at: [Link]
Samarasekara, A. S., et al. (2012). A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments and saccharification of corn stover at moderate temperatures and pressures. PubMed. Available at: [Link]
The Chemours Company. (n.d.). Nafion™ Resins. Available at: [Link]
Cueto-Prado, T., et al. (2012). Sulfuric Acid as Autocatalyst in the Formation of Sulfuric Acid. ACS Publications. Available at: [Link]
Google Patents. (n.d.). US5105043A - Sulfuric acid catalysis and methods of use for isomerization of hydrocarbons.
Goundalkar, M. P., & Deshpande, A. B. (2017). Sulfuric acid and Amberlyst-H+ catalyzed condensation reactions of renewable keto acids with paraformaldehyde. RSC Publishing. Available at: [Link]
Li, Y., et al. (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Publishing. Available at: [Link]
Chemistry Stack Exchange. (2021, July 7). Advantages of p-toluenesulfonic acid over sulfuric acid in the formation of acetals. Available at: [Link]
ResearchGate. (n.d.). A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments and saccharification of corn stover at moderate temperatures and pressures | Request PDF. Available at: [Link]
Di Serio, M., et al. (2021). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. MDPI. Available at: [Link]
Narayanan, S., & Murthy, K. V. V. (1996). A comparison of catalytic activity of zeolites with some Lewis acids in esterification reaction. Indian Journal of Chemical Technology. Available at: [Link]
Phywe. (n.d.). Preparation of p-toluenesulfonic acid. Available at: [Link]
AIP Publishing. (n.d.). Effect of Various Concentration of Sulfuric Acid for Nafion Membrane Activation on the Performance of Fuel Cell. Available at: [Link]
Semantic Scholar. (2021, November 15). A New Method for Solid Acid Catalyst Evaluation for Cellulose Hydrolysis. Available at: [Link]
MDPI. (2025, October 10). A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. Available at: [Link]
ResearchGate. (2025, November 6). Heterogeneous vs. Homogeneous Catalysis: Mechanistic Comparisons. Available at: [Link]
Zuo, Y., et al. (2018). Comparison of acid capacity and catalytic activity between Amberlyst-15 and other catalysts. Journal of Catalysis. Available at: [Link]
ResearchGate. (2018, November 6). Catalytic mechanism of sulfuric acid in cellulose pyrolysis: A combined experimental and computational investigation. Available at: [Link]
Chemguide. (n.d.). Acid catalysis in organic chemistry. Available at: [Link]
MDPI. (2020). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Catalysts. Available at: [Link]
Arab Journals Platform. (n.d.). Synthesis, characterization and Catalytic activities of sulfuric acid loaded on Copper metal organic frameworks (Cu-BDC). Available at: [Link]
ResearchGate. (n.d.). Esterification by solid acid catalysts - A comparison | Request PDF. Available at: [Link]
Chegg.com. (2024, September 12). Solved What is the main advantage of using the Amberlyst as. Available at: [Link]
Royal Society of Chemistry. (2018). Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate. Green Chemistry. Available at: [Link]
Canadian Science Publishing. (n.d.). Mechanisms of Acylal Hydrolysis in Sulfuric Acid Solutions. Available at: [Link]
De bruyn, M., et al. (2021). Acid catalyst screening for hydrolysis of post-consumer PET waste and exploration of acidolysis. Sustainable Materials and Technologies. Available at: [Link]
MDPI. (2021, December 17). Assessment on the Effect of Sulfuric Acid Concentration on Physicochemical Properties of Sulfated-Titania Catalyst and Glycerol Acetylation Performance. Available at: [Link]
ResearchGate. (n.d.). Silica Sulfuric Acid and Related Solid-Supported Catalysts as Versatile Materials for Greener Organic Synthesis. Available at: [Link]
MDPI. (2025, December 2). Comparative Experimental Study on Hydrolysis of Cellulose by Plasma Acid. Available at: [Link]
Perma Pure. (n.d.). The Basic Physical and Chemical Properties of Nafion™ Polymer. Available at: [Link]
IIETA. (2013). Effects on Nafion® 117 Membrane using Different Strong Acids in Various Concentrations. Available at: [Link]
PubMed. (2012, January 15). Comparison of sulfuric and hydrochloric acids as catalysts in hydrolysis of Kappaphycus alvarezii (cottonii). Available at: [Link]
Lidsen. (2021, December 1). Catalysis Research Effect of Acid Treatment on the Properties of Zeolite Catalyst for Straight-Run Gasoline Upgrading. Available at: [Link]
PubMed. (2014, September 15). Comparison between liquid and solid acids catalysts on reducing sugars conversion from furfural residues via pretreatments. Available at: [Link]
Bentham Science. (2014, August 1). Silica Sulfuric Acid and Related Solid-supported Catalysts as Versatile Materials for Greener Organic Synthesis. Available at: [Link]
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ResearchGate. (2026, January 2). Effect of Sulfuric Acid Treatment and Calcination on Natural Zeolites of Indonesia. Available at: [Link]
Royal Society of Chemistry. (2021). Rational design of solid-acid catalysts for cellulose hydrolysis using colloidal theory. Physical Chemistry Chemical Physics. Available at: [Link]
Mechanistic Rationale: The Causality of the 3-AMB Scaffold
Characterization of 3-Amino-4-methylbenzamide Derivatives: A Comparative Guide to Kinase and Helicase Inhibition Profiles As drug discovery shifts from broad-spectrum targeting toward precision molecular interventions, t...
Author: BenchChem Technical Support Team. Date: April 2026
Characterization of 3-Amino-4-methylbenzamide Derivatives: A Comparative Guide to Kinase and Helicase Inhibition Profiles
As drug discovery shifts from broad-spectrum targeting toward precision molecular interventions, the identification of privileged pharmacophores is critical. 3-Amino-4-methylbenzamide (3-AMB, CAS 19406-86-1) has emerged not merely as a synthetic intermediate, but as a highly versatile building block capable of anchoring inhibitors to diverse biological targets[1].
This guide provides an objective, data-driven comparison of 3-AMB derivatives against standard alternatives, specifically focusing on their performance as inhibitors of p38α MAP kinase, ERK1/2, and the Bloom syndrome protein (BLM) helicase. By dissecting the structural causality behind their efficacy and detailing self-validating experimental workflows, this guide equips researchers with the insights necessary to leverage 3-AMB scaffolds in targeted drug development.
The integration of the 3-AMB moiety into larger inhibitor frameworks is not arbitrary; it is driven by precise structure-activity relationship (SAR) dynamics:
The Benzamide Motif (Hydrogen Bonding): The amide group acts as a critical hydrogen bond donor/acceptor pair. In kinase targets like p38α, the amide nitrogen and oxygen form direct hydrogen bonds with the backbone atoms of the hinge region (e.g., Met109 and Gly110), anchoring the molecule within the ATP-binding pocket[2].
The Ortho-Methyl Group (Steric Locking): Positioned adjacent to the amino attachment point, the methyl group induces a steric clash that restricts the rotational freedom of the attached core (e.g., a pyrimidine ring). This locked conformation minimizes entropic penalty upon binding and provides targeted hydrophobic interactions within allosteric pockets[3].
The Primary Amine (Synthetic Handle): The amino group serves as a highly reactive nucleophile for coupling with diverse electrophilic cores, such as cyanopyrimidines for p38α targeting[3] or acyl chlorides for BLM helicase allosteric trapping[4].
Figure 1: Pleiotropic targeting of 3-AMB derivatives across kinase and helicase pathways.
Comparative Performance Analysis
To objectively evaluate the performance of 3-AMB derivatives, we must compare them against established, gold-standard inhibitors within their respective target classes.
Kinase Inhibition (p38α and ERK1/2)
In the context of inflammatory disease modeling, 5-cyanopyrimidine derivatives utilizing the 3-AMB scaffold have demonstrated profound efficacy. For instance, replacing standard aniline moieties with 3-AMB derivatives yields compounds with sub-nanomolar potency against p38α and exceptional selectivity profiles (>20 kinases tested)[3]. Furthermore, 3-AMB is a foundational fragment in the synthesis of potent ERK1/2 inhibitors targeting the MAPK pathway in oncology[5].
Helicase Inhibition (BLM)
BLM helicase is a promising synthetic lethality target for cancers with DNA damage response defects. Historically, BLM inhibitors like ML216 exhibited poor specificity due to direct DNA intercalation. In contrast, substituted 3-AMB derivatives (e.g., "Compound 2") act via a highly specific allosteric mechanism. Crystallographic data confirms that the 3-AMB moiety traps the BLM-DNA complex in a specific translocation intermediate, preventing ATP hydrolysis without intercalating into the DNA itself[6],[4].
Table 1: In Vitro Performance Comparison of 3-AMB Derivatives vs. Standard Alternatives
To ensure rigorous characterization of these derivatives, the following self-validating assay protocols are recommended. The causality behind these specific methodological choices is detailed to ensure high-fidelity data generation.
Protocol 1: TR-FRET Kinase Assay for p38α/ERK1/2
Causality for Selection: Many aromatic compounds, including benzamide derivatives, exhibit intrinsic auto-fluorescence that confounds standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide chelate (e.g., Europium) with a long emission half-life. By introducing a microsecond time delay before signal acquisition, short-lived background fluorescence from the 3-AMB derivatives is entirely eliminated. Furthermore, the ratiometric readout (665nm/615nm) internally corrects for well-to-well volume variations, creating a self-validating system.
Step-by-Step Methodology:
Compound Preparation: Serially dilute the 3-AMB derivative in 100% DMSO, then transfer to a low-volume 384-well plate (final DMSO concentration ≤1% to prevent kinase denaturation).
Enzyme Incubation: Add 2 nM of recombinant active p38α (or ERK1/2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow the sterically locked 3-AMB moiety to equilibrate within the hinge region.
Reaction Initiation: Add a master mix containing ATP (at the predetermined Kₘ value for the specific kinase) and 50 nM biotinylated peptide substrate. Incubate for 60 minutes.
Signal Generation: Terminate the reaction by adding EDTA (to chelate Mg²⁺ and halt kinase activity). Simultaneously, introduce Europium-labeled anti-phospho-antibody (donor) and Streptavidin-APC (acceptor).
Detection: Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model based on the 665/615 nm emission ratio.
Figure 2: Self-validating TR-FRET workflow for quantifying kinase inhibition.
Protocol 2: ATPase-Coupled DNA Helicase Assay for BLM
Causality for Selection: 3-AMB derivatives targeting BLM helicase do not directly compete with ATP; they allosterically trap the DNA-bound intermediate[4]. Therefore, standard DNA-binding assays are insufficient. Because BLM unwinding is strictly coupled to ATP hydrolysis, measuring the rate of inorganic phosphate (Pi) release provides a continuous, real-time kinetic readout of the allosteric inhibition.
Step-by-Step Methodology:
Substrate Assembly: Anneal a 3'-tailed DNA duplex substrate designed to mimic a Holliday junction intermediate.
Enzyme-DNA Complex Formation: Incubate recombinant human BLM helicase with the DNA substrate and the 3-AMB derivative in a buffer containing 50 mM Tris-HCl (pH 7.5) and 50 mM NaCl. Crucial Step: Allow 20 minutes for the allosteric pocket to fully form and trap the complex.
Coupled Enzyme Addition: Add a coupled enzyme system (e.g., Purine Nucleoside Phosphorylase and continuous read dye) that generates an absorbance shift upon Pi release.
Initiation & Kinetic Read: Inject 2 mM ATP to initiate translocation. Continuously monitor absorbance at 360 nm over 30 minutes. A decrease in the slope (Vₘₐₓ) relative to the vehicle control validates the allosteric trapping mechanism.
Conclusion
The 3-amino-4-methylbenzamide scaffold is a highly privileged structural motif. Its unique combination of a sterically directing methyl group and a hydrogen-bonding benzamide core allows it to achieve exceptional potency and selectivity. Whether utilized as an ATP-competitive hinge binder in p38α/ERK kinases or as an allosteric trap in BLM helicase, 3-AMB derivatives consistently outperform older, non-specific alternatives. By employing rigorous, self-validating assay systems like TR-FRET and ATPase-coupled kinetics, researchers can confidently translate these structural advantages into robust in vitro and in vivo efficacy.
References
World Intellectual Property Organization. "ERK inhibitors and uses thereof." Patent WO2014124230A2.
Liu, C., et al. (2005). "5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase." Journal of Medicinal Chemistry, 48(20), 6261-6270. Available at:[Link]
Chen, X., et al. (2021). "Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein." eLife, 10:e65339. Available at:[Link]
biological activity comparison of 3-amino-4-methylbenzamide analogs
As a Senior Application Scientist, evaluating the pharmacological versatility of a chemical scaffold requires looking beyond basic structural biology and diving into the mechanistic assays that validate its efficacy. The...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating the pharmacological versatility of a chemical scaffold requires looking beyond basic structural biology and diving into the mechanistic assays that validate its efficacy. The 3-amino-4-methylbenzamide moiety is a privileged building block in modern drug discovery. Due to the distinct reactivity of its primary amine and the hydrogen-bonding potential of its benzamide group, this scaffold has been successfully functionalized to target entirely different classes of enzymes—most notably, p38α MAP Kinase (via ATP-competitive inhibition) and BLM Helicase (via allosteric trapping).
This guide objectively compares the biological activity of 3-amino-4-methylbenzamide analogs, dissects their structure-activity relationships (SAR), and provides the self-validating experimental protocols required to benchmark their performance.
Mechanistic Divergence of the Scaffold
The true utility of the 3-amino-4-methylbenzamide core lies in its synthetic tractability. By altering the functionalization at the N3-amine position, researchers can completely shift the biological target profile of the resulting analog.
Caption: Divergent pharmacological targeting of the 3-amino-4-methylbenzamide scaffold.
Comparative Biological Activity
The table below summarizes the quantitative performance of distinct 3-amino-4-methylbenzamide analogs across their respective primary targets.
Kinase Inhibition (p38α): When the 3-amino-4-methylbenzamide is coupled to a triazine or cyanopyrimidine ring, it acts as an aniline equivalent that docks into the ATP-binding pocket of p38α. Early iterations of these compounds exhibited high enzymatic potency but poor cellular activity. Causality: The presence of a secondary amine at the N2 position created an exposed hydrogen bond donor that restricted membrane permeability. Methylating this position to form a tertiary amine drastically improved cellular uptake and in vivo efficacy [1].
Helicase Inhibition (BLM): Coupling the primary amine with specific acyl chlorides yields compounds that do not compete with ATP. Instead, crystallographic data reveals that these analogs bind to a highly selective, hitherto unknown interdomain interface between the Zinc-binding domain and the helicase core. Causality: This binding allosterically traps the enzyme in a DNA-bound translocation intermediate state, preventing the unwinding of complex DNA structures—a mechanism highly desirable for inducing synthetic lethality in homologous recombination (HR)-deficient cancers [3].
To rigorously compare the biological activity of these analogs, the assays must be designed to isolate their specific mechanisms of action. Below are the optimized, step-by-step protocols for validating both classes of inhibitors.
Protocol 1: FRET-Based DNA Unwinding Assay (for BLM Helicase Analogs)
Objective: Quantify the IC₅₀ of acyl benzamide analogs via real-time kinetic monitoring.
Causality Check: Standard ATPase assays are insufficient for allosteric inhibitors, as the enzyme may continue to hydrolyze ATP even while physically trapped on the DNA. A FRET-based assay directly measures the mechanical unwinding of the DNA strands [3].
Substrate Preparation: Anneal a 50-mer dsDNA substrate labeled with Cy3 (donor) and Cy5 (acceptor) fluorophores. Causality: The substrate must feature a 3' single-stranded overhang, as BLM helicase strictly requires this geometry to initiate 3' → 5' translocation.
Reaction Assembly: In a 384-well black microplate, combine 5 nM FRET substrate, 10 nM recombinant human BLM-HD (Helicase Domain), and serial dilutions of the analog in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂). Incubate for 15 minutes at room temperature.
Trap Strand Addition: Add a 10-fold molar excess of unlabeled complementary ssDNA. Causality: As the helicase separates the fluorescent strands, the trap strand binds the complementary sequence, preventing spontaneous re-annealing and ensuring a unidirectional FRET disruption signal.
Initiation & Readout: Initiate the reaction by adding 1 mM ATP. Continuously monitor the increase in Cy3 fluorescence (Ex: 535 nm, Em: 590 nm) over 30 minutes using a microplate reader.
Validation & QC: Run a parallel positive control using ML216 (a known semi-selective BLM inhibitor, IC₅₀ ~4.4 µM) and a DMSO vehicle control. The assay is validated if the dynamic range (signal-to-background) exceeds 5-fold [3].
Objective: Evaluate the ATP-competitive inhibition profile of triaminotriazine and cyanopyrimidine analogs.
Causality Check: To accurately determine the IC₅₀ of ATP-competitive inhibitors, the assay must be performed at or slightly below the Michaelis constant (
Km
) for ATP (~10 µM for p38α). Higher ATP concentrations will artificially inflate the apparent IC₅₀ [1].
Pre-incubation: In a 96-well plate, incubate 2 nM active recombinant p38α kinase with serial dilutions of the analog in kinase buffer (25 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Triton X-100) for 30 minutes. Causality: This pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the kinase active site prior to substrate competition.
Reaction Initiation: Add a substrate mixture containing 10 µM unlabeled ATP, 0.5 µCi [γ-³³P]-ATP, and 1 µg of ATF-2 (Activating Transcription Factor 2) protein substrate. Incubate at 30°C for exactly 20 minutes.
Quenching & Filtration: Terminate the reaction by adding an equal volume of 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. Causality: The acidic environment halts enzymatic activity and protonates the ATF-2 protein, causing it to bind tightly to the negatively charged phosphocellulose matrix.
Washing & Scintillation: Wash the filter plate three times with 1% phosphoric acid to remove unreacted [γ-³³P]-ATP. Add scintillation cocktail and read on a Microbeta counter.
Validation & QC: Include SB203580 as a reference standard. Calculate the Z'-factor for the assay plate; a Z' > 0.6 validates the assay's robustness for high-throughput comparative screening.
References
The Discovery of Orally Active Triaminotriazine Aniline Amides as Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry. Available at:[Link]
5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. Journal of Medicinal Chemistry. Available at:[Link]
Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein. eLife. Available at:[Link]
Eph Receptors and Ephrin Ligands: Important Players in Angiogenesis and Tumor Angiogenesis. PMC. Available at:[Link]
A Comprehensive Guide to the Safe Disposal of 3-amino-4-methylbenzamide and Sulfuric Acid Waste
For researchers and professionals in drug development and other scientific fields, the proper handling and disposal of chemical waste is not merely a matter of regulatory compliance but a cornerstone of a safe and ethica...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development and other scientific fields, the proper handling and disposal of chemical waste is not merely a matter of regulatory compliance but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of waste containing 3-amino-4-methylbenzamide and sulfuric acid. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical reactivity of these substances, ensuring the protection of laboratory personnel and the environment.
Understanding the Hazards: A Crucial First Step
Before initiating any disposal procedure, it is imperative to comprehend the intrinsic hazards associated with both 3-amino-4-methylbenzamide and sulfuric acid, as well as the potential risks arising from their mixture.
3-amino-4-methylbenzamide is an aromatic amine. Aromatic amines as a class of compounds present moderate to severe poisoning risks and many are known or suspected carcinogens.[1] They can be absorbed through the skin, and their disposal must be managed carefully to prevent environmental contamination that can be harmful to aquatic life.[2]
Sulfuric acid is a strong, corrosive mineral acid.[3] It can cause severe skin burns and eye damage upon contact.[3] When mixed with water or other chemicals, it can generate significant heat, a reaction that is highly exothermic.[4]
When 3-amino-4-methylbenzamide and sulfuric acid are mixed, two primary reactions can occur:
Acid-Base Neutralization: The amino group (-NH2) of the benzamide is basic and will react with the strong acid, sulfuric acid, in an exothermic reaction to form an ammonium salt.
Amide Hydrolysis: In the presence of a strong acid and heat, the amide functional group can undergo hydrolysis.[5] This reaction breaks the amide bond, yielding the corresponding carboxylic acid (4-methyl-3-aminobenzoic acid) and an ammonium salt.[6]
The primary immediate hazard of mixing these two substances is the generation of heat from the acid-base reaction. This can cause the solution to boil and splash, creating a significant risk of chemical burns from the corrosive sulfuric acid.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the corrosive and toxic nature of the waste mixture, stringent adherence to personal protective equipment (PPE) protocols is mandatory. The following table summarizes the required PPE for handling this specific chemical waste stream.
PPE Component
Specifications and Rationale
Eye and Face Protection
Chemical splash goggles are the minimum requirement. For handling larger volumes or when there is a significant risk of splashing, a full-face shield worn over chemical splash goggles is essential to protect the entire face.[2][7]
Hand Protection
Chemical-resistant gloves are mandatory. Butyl rubber gloves are highly recommended as they offer excellent protection against highly corrosive acids like sulfuric acid.[8] Nitrile gloves may be suitable for incidental contact but should be checked for their breakthrough time with both aromatic amines and sulfuric acid.[9][10] Always inspect gloves for any signs of degradation before use.
Body Protection
A chemical-resistant apron or a lab coat made of appropriate material should be worn to protect against splashes. For larger quantities of waste, a full-body suit, such as those made from Tychem®, may be necessary to prevent skin absorption of the aromatic amine.[2][9]
Respiratory Protection
All handling of this waste mixture should be conducted in a certified chemical fume hood to avoid the inhalation of any potential vapors or aerosols.[7] If a fume hood is not available or if there is a risk of significant aerosol generation, a respirator with an appropriate acid gas cartridge may be required.[7]
The Disposal Workflow: A Step-by-Step Protocol
The following diagram and detailed steps outline the safe and compliant disposal procedure for a waste mixture of 3-amino-4-methylbenzamide and sulfuric acid. This process prioritizes the safety of laboratory personnel and adherence to environmental regulations.
Caption: Disposal workflow for 3-amino-4-methylbenzamide and sulfuric acid waste.
Experimental Protocol: Detailed Methodology
Step 1: Slow Dilution of the Waste Mixture
Rationale: Concentrated sulfuric acid reacts violently with water and bases, generating significant heat.[4] Diluting the acidic waste mixture in a controlled manner is a critical first step to manage the exothermic reaction during the subsequent neutralization.
Procedure:
In a large, chemically resistant beaker (e.g., borosilicate glass), place a stir bar and a significant volume of cold water or an ice bath. The volume of water should be at least ten times the volume of the waste mixture.
Place the beaker on a stir plate within a certified chemical fume hood.
Slowly and carefully add the 3-amino-4-methylbenzamide and sulfuric acid waste mixture to the cold water with constant stirring. Add the waste dropwise or in a very slow stream to control the rate of heat generation.
Monitor the temperature of the solution. If the temperature rises significantly, pause the addition until the solution has cooled.
Step 2: Neutralization of the Acidic Waste
Rationale: Neutralizing the acidic waste is essential to render it less corrosive and safer for handling and disposal.[11] A weak base is preferred for neutralization to control the rate of the reaction and prevent excessive heat generation.
Procedure:
Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or soda ash (sodium carbonate).
While continuously stirring the diluted waste mixture, slowly add the basic solution. You will observe gas evolution (carbon dioxide) as the neutralization proceeds.
Add the base in small increments, allowing the reaction to subside before adding more. This will prevent excessive foaming and a rapid increase in temperature.
Step 3: pH Verification
Rationale: Verification of the pH is crucial to ensure that the waste has been effectively neutralized and is no longer corrosive. The target pH range for most institutional and municipal sewer systems is between 6 and 8.[4]
Procedure:
Periodically, stop adding the base and check the pH of the solution using a calibrated pH meter or pH paper.
Continue adding the base until the pH of the solution is stable within the target range of 6-8.
Step 4: Transfer to a Labeled Hazardous Waste Container
Rationale: Proper containment and labeling of hazardous waste are mandated by regulatory agencies like the EPA to ensure safe handling, storage, and transport.[12] The container must be compatible with the chemical nature of the waste.[13][14]
Procedure:
Select a chemically compatible waste container, such as a high-density polyethylene (HDPE) carboy.[13] Ensure the container is clean and in good condition.
Carefully transfer the neutralized waste solution into the container. Do not overfill the container; leave at least 10% headspace to allow for any potential gas evolution or expansion.
Securely cap the container.
Affix a hazardous waste label to the container. The label must include:
The words "Hazardous Waste"
The full chemical names of all components (3-amino-4-methylbenzamide and the salt formed from neutralization, e.g., sodium sulfate)
The date of accumulation
The name and contact information of the generating researcher or laboratory
The appropriate hazard pictograms (e.g., irritant, environmental hazard)
Step 5: Store in a Designated Satellite Accumulation Area (SAA)
Rationale: SAAs are designated locations for the temporary storage of hazardous waste at or near the point of generation, under the control of the laboratory personnel.[15] This ensures that the waste is stored safely and is properly segregated from incompatible chemicals.
Procedure:
Place the labeled hazardous waste container in a designated SAA.
The SAA should be a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
Ensure that the container is stored in secondary containment to prevent the spread of any potential leaks.
Step 6: Arrange for Pickup by a Licensed Hazardous Waste Contractor
Rationale: The final disposal of hazardous waste must be conducted by a licensed and certified hazardous waste management company to ensure compliance with all federal, state, and local regulations.[16]
Procedure:
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.
Provide the EHS department with a completed hazardous waste manifest or inventory form, accurately detailing the contents of the waste container.
Regulatory Compliance: A Shared Responsibility
The disposal of chemical waste is governed by a framework of regulations, primarily under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA). Generators of hazardous waste are responsible for its proper management from "cradle-to-grave." This includes accurate waste identification, safe storage, proper labeling, and ensuring that the waste is transported and disposed of by a licensed facility.[17][18] The Department of Transportation (DOT) regulates the transportation of hazardous materials, including specific requirements for packaging, labeling, and placarding.[19][20] It is the responsibility of every researcher and laboratory to be aware of and comply with these regulations, as well as any specific guidelines set forth by their institution.
By adhering to the detailed procedures in this guide, you contribute to a culture of safety and environmental stewardship within the scientific community.
References
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Personal protective equipment for handling 3-amino-4-methylbenzamide;sulfuric acid
Handling the chemical system denoted as 3-amino-4-methylbenzamide;sulfuric acid requires rigorous safety and logistical planning. In chemical nomenclature, this specific string refers to the multi-component salt formally...
Author: BenchChem Technical Support Team. Date: April 2026
Handling the chemical system denoted as 3-amino-4-methylbenzamide;sulfuric acid requires rigorous safety and logistical planning. In chemical nomenclature, this specific string refers to the multi-component salt formally known as bis-(3-amino-4-methylbenzamide) sulfate (CAS 67701-35-3)[1]. However, in active drug development and synthetic laboratories, this nomenclature is also used to describe the in-situ reaction mixture of the free base amine (CAS 19406-86-1)[2] dissolved in concentrated sulfuric acid.
Because the base amine is an acute toxin and severe eye irritant[2][3], and the sulfate component introduces extreme corrosivity and hygroscopic properties, standard laboratory PPE is insufficient. As an Application Scientist, I have designed this guide to provide a self-validating, causality-based framework for handling both the isolated solid salt and the reactive acidic mixture.
Chemical Profiling & Hazard Quantification
Before selecting Personal Protective Equipment (PPE), we must quantify the threat. The hazards of this system scale dramatically depending on whether the material is in its solid salt form or dissolved in an acidic matrix.
Listing PPE is not enough; researchers must understand why specific barriers fail. The dual nature of this chemical system (toxic aromatic amine + corrosive inorganic acid) dictates a highly specific PPE matrix.
Eye & Face Protection: Standard safety glasses leave the orbital bone exposed to corrosive vapors and dust. Because the amine component causes serious, irreversible eye damage (Eye Dam. 1)[2], tightly fitting chemical splash goggles (EN 166 / ANSI Z87.1)[3][4] are mandatory. If handling the liquid acid mixture, a full-face shield must be layered over the goggles to protect against exothermic splattering.
Dermal Protection (Gloves):
For the Solid Salt: The solid amine penetrates thin-film latex easily. Standard nitrile rubber gloves (minimum 0.11 mm thickness) provide adequate protection against the dry powder[3].
For the Acidic Mixture: Concentrated sulfuric acid rapidly degrades nitrile (breakthrough time often < 30 minutes). When handling the amine in an acid solution, heavy-duty butyl rubber or neoprene gloves must be worn.
Respiratory Protection: The solid is a fine, light powder that poses a severe inhalation hazard (Acute Tox 4)[3]. If engineering controls (fume hoods) are compromised, a half-mask particulate respirator equipped with P100 or EN149:2001 particle filters must be used to prevent lung overloading and mucosal irritation[3].
Caption: Workflow for selecting PPE based on the physical state of the 3-amino-4-methylbenzamide system.
Operational Workflow: Safe Handling & Transfer
To ensure a self-validating protocol, every step must include a verification check to confirm the environment remains uncontaminated.
Step-by-Step Methodology:
System Verification: Ensure the chemical fume hood is operating at a face velocity of 80–120 fpm. Verify that the local eyewash station has been flushed and is within 10 seconds of travel[4].
PPE Donning: Equip chemical splash goggles[4], a flame-resistant lab coat, and the appropriate gloves dictated by the matrix above.
Static Mitigation (Solid Handling): 3-amino-4-methylbenzamide powder can generate static charge, leading to sudden aerosolization. Use an anti-static gun (e.g., Zerostat) on the weighing boat and ground your spatulas. Transfer the material slowly.
Exotherm Management (Liquid Handling): If generating the salt in situ, never add water or aqueous amine directly to concentrated sulfuric acid. Always add the acid to the amine suspension slowly over an ice bath. Mechanistic causality: Sulfuric acid hydration is highly exothermic; rapid addition causes localized boiling, splattering of corrosive material, and thermal degradation of the amine.
Validation: After transfer, inspect the work area with a UV light (many aromatic amines fluoresce) to ensure no micro-spills remain on the balance or hood floor.
Waste Disposal & Decontamination Plan
Amine-sulfate salts cannot be disposed of in standard aqueous waste streams. The highly acidic pH mobilizes heavy metals in plumbing (violating RCRA regulations), and the aromatic amine component is toxic to aquatic ecosystems.
Step-by-Step Spill Cleanup & Disposal Protocol:
Containment: For a solid spill, do not dry sweep, as this disperses toxic dust. Cover with damp absorbent pads. For an acidic liquid spill, surround the area with a chemical spill berm and cover with a weak base (e.g., sodium bicarbonate).
Self-Validating Neutralization: Allow the bicarbonate to react with the acidic spill or waste solution. The cessation of effervescence (bubbling) serves as a visual, self-validating indicator that the sulfuric acid has been successfully neutralized.
Collection: Use non-sparking plastic tools to scoop the neutralized slurry into a dedicated, high-density polyethylene (HDPE) waste container[2]. Do NOT mix with nitric acid waste, as the amine can undergo explosive oxidation.
Decontamination: Wash the spill area with a 5% mild soap and water solution[2], followed by a thorough water rinse to remove residual amine base.
Disposal Routing: Seal the container, label it explicitly as "Non-RCRA Corrosive / Contains Toxic Aromatic Amines," and route it to an approved commercial waste disposal plant[2].
Caption: Step-by-step neutralization and phase-separation workflow for acidic amine waste.